molecular formula C20H23N3O4 B587764 Epanolol-d5 CAS No. 1794938-87-6

Epanolol-d5

Cat. No.: B587764
CAS No.: 1794938-87-6
M. Wt: 374.452
InChI Key: YARKMNAWFIMDKV-RGATXGMCSA-N
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Description

Epanolol-d5 is a deuterium-labeled analog of Epanolol, a beta-adrenoceptor blocking agent characterized by its beta-1 selectivity and intrinsic sympathomimetic activity (ISA) . As a partial agonist, Epanolol acts primarily on cardiac beta-1 receptors, where it blocks the effects of catecholamines like adrenaline, leading to a decrease in heart rate and contractility, while providing mild receptor stimulation . This unique mechanism reduces cardiac workload and oxygen demand, making Epanolol a compound of interest in cardiovascular research, particularly in studies investigating hypertension and angina pectoris . The deuterated form, Epanolol-d5, serves as a critical internal standard in mass spectrometry-based assays. Its use enables precise and reliable quantification of Epanolol concentrations in complex biological matrices such as plasma or serum, facilitating advanced pharmacokinetic studies, metabolic stability analysis, and drug disposition profiling. By improving analytical accuracy, Epanolol-d5 supports research aimed at understanding the absorption, distribution, metabolism, and excretion properties of this beta-blocker .

Properties

CAS No.

1794938-87-6

Molecular Formula

C20H23N3O4

Molecular Weight

374.452

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D

InChI Key

YARKMNAWFIMDKV-RGATXGMCSA-N

SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

Synonyms

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide;  ICI 141292-d5;  Visacor-d5; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Epanolol-d5 (Stable Isotope Internal Standard)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epanolol-d5 is a deuterated analog of Epanolol, a cardioselective


-adrenergic receptor partial agonist. In bioanalytical chemistry, Epanolol-d5 serves as a critical Internal Standard (IS)  for the quantification of Epanolol in biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating five deuterium atoms (


) into the 2-hydroxypropylene linker, Epanolol-d5 provides a mass shift of +5 Da relative to the analyte. This shift is sufficient to avoid isotopic overlap with the natural abundance isotopes of Epanolol (M+0, M+1, M+2), ensuring high specificity and correcting for matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Specifications

Chemical Structure

The structural distinction lies in the 2-hydroxy-1,3-propylene bridge . While native Epanolol utilizes a hydrogenated linker, Epanolol-d5 incorporates a fully deuterated linker derived from epichlorohydrin-d5 during synthesis.

FeatureEpanolol (Parent)Epanolol-d5 (Internal Standard)
CAS Number 86880-51-51794938-87-6
Molecular Formula


Molecular Weight 369.42 g/mol 374.45 g/mol
IUPAC Name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamideN-[2-[[3-(2-cyanophenoxy)-2-hydroxy(propyl-d5 )]amino]ethyl]-2-(4-hydroxyphenyl)acetamide
Appearance White to Off-White SolidWhite to Off-White Solid
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol (Identical to parent)
Structural Representation (SMILES)
  • Parent: N#Cc1ccccc1OCC(O)CNCCNC(=O)Cc2ccc(O)cc2

  • d5-Analog: The propylene chain OCC(O)C is replaced by OC([2H])([2H])C([2H])(O)C([2H])([2H]).

Part 2: Synthesis Logic & Isotopic Labeling

The synthesis of Epanolol-d5 typically follows a convergent route similar to the parent drug but substitutes the alkylating agent with a deuterated equivalent.

Synthesis Pathway
  • Nucleophilic Attack: 2-Cyanophenol is reacted with Epichlorohydrin-d5 (perdeuterated) in the presence of a base (e.g., K

    
    CO
    
    
    
    ).
  • Epoxide Formation: This yields the intermediate 1-(2-cyanophenoxy)-2,3-epoxypropane-d5 .

  • Ring Opening: The epoxide is opened by the amine tail, N-(4-hydroxyphenylacetyl)ethylenediamine , to form the final secondary amine structure of Epanolol-d5.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of introducing the deuterium label.

SynthesisLogic Reagent1 2-Cyanophenol Intermediate Intermediate: Glycidyl Ether-d5 Reagent1->Intermediate Base (K2CO3) Reagent2 Epichlorohydrin-d5 (Source of Deuterium) Reagent2->Intermediate Alkylation Product FINAL PRODUCT: Epanolol-d5 (MW 374.45) Intermediate->Product Ring Opening Reagent3 Amine Linker: N-(4-hydroxyphenylacetyl) ethylenediamine Reagent3->Product Nucleophilic Attack

Figure 1: Convergent synthesis logic for Epanolol-d5 showing the incorporation of the stable isotope label via the epichlorohydrin precursor.

Part 3: Bioanalytical Application (LC-MS/MS)

Why Epanolol-d5?

In quantitative bioanalysis, using a structural analog (like Atenolol) as an internal standard is inferior to a stable isotope-labeled standard. Epanolol-d5 co-elutes with Epanolol, experiencing the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.

  • Mass Shift: The +5 Da shift moves the IS signal (m/z 375) well beyond the natural isotopic envelope of the analyte (m/z 370, 371, 372).

  • Retention Time: Deuterium substitution may cause a negligible shift in retention time (usually slightly earlier on reverse-phase columns), but they remain within the same ionization window.

Method Development: MRM Transitions

To detect Epanolol-d5, the Mass Spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    • Epanolol: m/z 370.2

    • Epanolol-d5: m/z 375.2

  • Product Ions (Fragmentation):

    • Fragmentation typically occurs at the ether oxygen or the amine bond.

    • Note: If the fragment ion contains the d5-propyl chain, the product ion will also be shifted by +5 Da. If the fragmentation cleaves off the labeled section (e.g., generating the hydroxyphenylacetyl-ethylenediamine fragment), the product ion mass might be identical to the parent. Crucial: Select a transition where the label is retained to ensure specificity.

Experimental Protocol: Sample Extraction

This protocol outlines a standard Protein Precipitation workflow for plasma samples.

  • Stock Preparation:

    • Dissolve 1 mg Epanolol-d5 in 1 mL DMSO to make a 1 mg/mL Stock.

    • Dilute to 100 ng/mL in 50:50 Methanol:Water (Working IS Solution).

  • Sample Processing:

    • Aliquot 50

      
      L Human Plasma into a 1.5 mL tube.
      
    • Add 20

      
      L Epanolol-d5 Working IS Solution .
      
    • Add 200

      
      L Acetonitrile (cold) to precipitate proteins.
      
    • Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

  • Analysis:

    • Transfer supernatant to an autosampler vial.

    • Inject 5

      
      L onto a C18 column (e.g., Waters BEH C18).
      
Visualization: LC-MS/MS Workflow

Bioanalysis Sample Biological Sample (Plasma/Urine) IS_Spike Spike Internal Standard (Epanolol-d5) Sample->IS_Spike Extraction Protein Precipitation (Acetonitrile) IS_Spike->Extraction Centrifuge Centrifugation (Remove Proteins) Extraction->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio Analyte/IS) MS->Data m/z 370 vs 375

Figure 2: Bioanalytical workflow for the quantification of Epanolol using Epanolol-d5 as the internal standard.

Part 4: Handling, Stability & Storage

To maintain the integrity of the reference standard, follow these guidelines:

  • Storage: Store neat solid at -20°C . Protect from moisture (hygroscopic).

  • Solution Stability: Stock solutions in DMSO are stable for months at -80°C. Working solutions in aqueous methanol should be prepared fresh weekly to prevent degradation or adsorption to glass/plastic.

  • Isotopic Exchange: Avoid highly acidic or basic conditions for prolonged periods at high temperatures, although deuterium on the alkyl chain is generally non-exchangeable (unlike deuterium on -OH or -NH groups).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72014, Epanolol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Epanolol-d5 (CAS 1794938-87-6) Technical Data Sheet. Retrieved from [Link]

  • Hosie, J., et al. (1990). "Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris." British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Physicochemical Profiling & Technical Characterization of Deuterated Epanolol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Deuterated Epanolol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Deuterium Advantage

Epanolol (ICI 141,292) is a


-selective partial agonist with intrinsic sympathomimetic activity (ISA), historically investigated for angina and hypertension. While the parent compound exhibits a short half-life (~1.5 hours) and low oral bioavailability (~7-8%) due to extensive first-pass metabolism, the introduction of deuterium (

H) offers a precision tool for two distinct applications:
  • Bioanalytical Quantitation: As a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS, ensuring rigorous data integrity in pharmacokinetic (PK) studies.

  • Metabolic Modulation (Theoretical): As a "Deuterium Switch" candidate to potentially retard oxidative clearance, though this is mechanistically limited by Epanolol’s dominant Phase II conjugation pathways.

This guide provides a comprehensive technical analysis of the physicochemical shifts, metabolic implications, and experimental protocols for characterizing Deuterated Epanolol.

Chemical Architecture & Deuteration Strategy

Structural Design

Deuteration sites must be selected based on metabolic "soft spots" (for therapeutic candidates) or non-exchangeable positions (for internal standards).

  • Parent Structure: N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide.[1]

  • Primary Deuteration Sites:

    • Target A (Analytical IS): The propyl chain (C-H bonds adjacent to the hydroxyl) or the ethylene linker. These positions are chemically stable and do not undergo exchange with solvent protons.

    • Target B (Metabolic Blocking): The benzylic carbons of the 4-hydroxyphenylacetamide moiety. Deuteration here targets potential oxidative dealkylation or hydroxylation pathways.

Comparative Physicochemical Profile

The substitution of Hydrogen (Protium) with Deuterium introduces subtle but measurable physicochemical changes due to the lower zero-point energy of the C-D bond and its shorter bond length.

Table 1: Comparative Physicochemical Properties (Epanolol vs. Epanolol-


) 
PropertyEpanolol (Parent)Deuterated Epanolol (

-Analog)
Mechanistic Rationale
Molecular Formula


Isotopic substitution (

)
Molecular Weight 369.42 g/mol ~374.45 g/mol +1.006 amu per Deuterium atom
Lipophilicity (LogP) 0.92 (Experimental)~0.88 - 0.90 (Predicted)C-D bonds are less polarizable and have smaller molar volume, slightly reducing lipophilicity.
pKa (Amine) 9.87 ± 0.15~9.90 (Negligible Shift)Secondary isotope effects on ionization are typically < 0.05 units.
Solubility (Water) Low (Free Base)Similar / Slightly LowerLower zero-point energy can increase crystal lattice stability, potentially reducing solubility.
C-X Bond Energy C-H: ~338 kJ/molC-D: ~342 kJ/molStronger bond makes C-D cleavage the rate-limiting step in oxidative metabolism (Primary KIE).
Chromatographic RT Baseline (

)

- (0.05 to 0.2 min)
Deuterated analogs often elute slightly earlier on Reverse Phase (RP-LC) due to lower lipophilicity.

Metabolic Stability & The Kinetic Isotope Effect (KIE)

The Metabolic Challenge

Epanolol undergoes extensive first-pass metabolism. Unlike many


-blockers cleared by CYP2D6 oxidation, Epanolol is primarily cleared via Phase II Conjugation  (glucuronidation/sulfation of the phenol group).
  • Conjugation (Major Route):

    
    .
    
    • Impact of Deuteration:[2]Negligible. Deuterating the carbon skeleton does not sterically or electronically hinder the transfer of glucuronic acid to the oxygen atom.

  • Oxidation (Minor Route): Benzylic hydroxylation or O-dealkylation.

    • Impact of Deuteration:[2]Significant (Primary KIE). If oxidative clearance contributes to the first-pass effect, deuteration at the site of oxidation can reduce the reaction rate by 6–10 fold (

      
      ).
      
Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of Epanolol metabolism and where deuteration exerts control.

EpanololMetabolism cluster_0 Metabolic Fate Epanolol Epanolol (Parent) Phase2 Phase II: Conjugation (Glucuronidation) Epanolol->Phase2 Major Pathway (>80%) Phase1 Phase I: Oxidation (CYP450) Epanolol->Phase1 Minor Pathway (<20%) Clearance_Rapid Rapid Renal Excretion (t½ ~ 1.5h) Phase2->Clearance_Rapid Metabolite_Ox Oxidized Metabolites (Inactive) Phase1->Metabolite_Ox Deuteration Deuteration Strategy (C-D Substitution) Deuteration->Phase2 No Effect Deuteration->Phase1 Primary Kinetic Isotope Effect (Blocks Oxidation)

Figure 1: Metabolic bifurcation of Epanolol. Deuteration effectively blocks minor oxidative pathways but fails to impede the dominant Phase II conjugation route, limiting its potential for half-life extension.

Experimental Protocols

Synthesis of Deuterated Epanolol ( -IS)

Objective: Synthesize a stable isotope standard for LC-MS quantitation. Method: Reductive amination using deuterated precursors.

  • Precursor Preparation: React 4-hydroxyphenylacetamide with

    
    -ethylene glycol derivatives to install the deuterated linker, or use 
    
    
    
    -epichlorohydrin in the initial coupling.
  • Coupling:

    • React methyl 4-benzyloxyphenylacetate with

      
      -ethylenediamine to form the amide intermediate.
      
    • React 2-cyanophenol with epichlorohydrin (or

      
      -epichlorohydrin) to form the epoxide.
      
    • Combine intermediates in propanol under reflux.

  • Deprotection: Catalytic hydrogenation (

    
    , Pd/C) removes the benzyl protecting group.
    
  • Purification: Recrystallize from acetonitrile.

  • Validation: confirm

    
     isotopic purity via 
    
    
    
    -NMR (disappearance of specific proton signals) and HRMS.
Determination of LogP (Shake-Flask Method)

Rationale: Verify the lipophilicity shift to predict chromatographic behavior.

  • Preparation: Prepare saturated solution of Epanolol-

    
     in n-octanol.
    
  • Equilibration: Mix with phosphate buffer (pH 7.4) in a 1:1 ratio. Vortex for 60 mins at 25°C.

  • Separation: Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (270 nm).

  • Calculation:

    
    .
    
    • Expectation: The D-analog will show a slightly lower concentration in the octanol phase compared to the H-parent.

Metabolic Stability Assay (Microsomal Stability)

Rationale: Assess if deuteration confers any metabolic resistance (KIE).

  • System: Human Liver Microsomes (HLM) or Recombinant CYP enzymes (rCYP2D6).

  • Incubation:

    • Substrate: 1 µM Epanolol vs. 1 µM Epanolol-

      
      .
      
    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing IS (e.g., Propranolol-d7).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    
    (slope).
    • 
      .
      
    • KIE Calculation:

      
      . A value > 2.0 indicates significant metabolic protection.
      

Analytical Application: LC-MS/MS Internal Standard

For bioanalytical assays, Deuterated Epanolol is the "Gold Standard" for correcting matrix effects and ionization suppression.

Protocol for Mass Spectrometry:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Epanolol (H):

      
       370.2 
      
      
      
      147.1 (Quantifier).
    • Epanolol (

      
      ):
      
      
      
      375.2
      
      
      152.1 (Quantifier).
  • Cross-Talk Check: Inject high concentration of Non-Deuterated Epanolol and monitor the

    
     channel. < 0.5% response ensures isotopic purity is sufficient.
    
  • Retention Time Shift: Expect the

    
     peak to elute ~0.1 min before the H peak due to the "Deuterium Isotope Effect on Hydrophobicity" (DIEH).
    

References

  • Hosie, J., et al. (1990). "Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris." British Journal of Clinical Pharmacology. Link

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link

  • Wong, S. L., et al. (2018). "Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs." PLOS ONE. Link

  • Large, M. S., & Smith, L. H. (1982). "Beta-Adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols." Journal of Medicinal Chemistry. Link

  • Mutlib, A. E. (2008). "Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies." Chemical Research in Toxicology. Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of Epanolol-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cardiovascular therapeutics, Epanolol stands out as a cardioselective β₁-adrenoceptor partial agonist, utilized in the management of conditions like hypertension and angina pectoris.[1][2] Its mechanism hinges on antagonizing the effects of catecholamines in cardiac tissue, thereby reducing heart rate and myocardial contractility.[1][3] However, the clinical efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties, particularly its metabolic fate. Epanolol is known to undergo extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, which contributes to its low oral bioavailability.[1][3]

Understanding a compound's stability in systemic circulation is a cornerstone of drug development. Plasma, the liquid matrix of blood, contains various enzymes, such as esterases and amidases, that can degrade xenobiotics.[4][5] Assessing a drug's stability in plasma is therefore critical, as rapid degradation can lead to a short in vivo half-life, poor exposure at the target site, and potentially misleading data in other in vitro studies.[4][6][7]

This guide focuses on the metabolic stability of Epanolol-d5 , a deuterated analog of Epanolol. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a powerful tool in pharmaceutical sciences.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes where C-H bond cleavage is the rate-limiting step—a phenomenon known as the kinetic isotope effect (KIE). This modification can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites, without altering the drug's fundamental pharmacological activity.[][10][11] By studying Epanolol-d5, we aim to elucidate how deuteration impacts its stability in human plasma, providing valuable insights for the development of potentially superior therapeutic agents.

This document provides a comprehensive, technically-grounded protocol for assessing the in vitro metabolic stability of Epanolol-d5 in human plasma, designed for researchers, scientists, and drug development professionals.

Principle of the In Vitro Plasma Stability Assay

The in vitro plasma stability assay is a fundamental experiment in the ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade.[12] The core principle is to incubate the test compound (Epanolol-d5) with pooled human plasma at a physiological temperature (37°C) and monitor its disappearance over time.[12][13]

The degradation of the compound is typically due to enzymatic activity, primarily from hydrolases like esterases and amidases present in plasma.[4][5] By taking samples at various time points, quenching the enzymatic reaction, and quantifying the remaining parent compound using a sensitive analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), we can determine the rate of degradation.[6][7] This rate is then used to calculate key parameters such as the percentage of compound remaining over time and its in vitro half-life (t½), which collectively indicate the compound's stability.[12][13]

Materials and Methods

Reagents and Materials
Reagent/MaterialRecommended Supplier/GradePurpose
Epanolol-d5Certified Reference MaterialTest Article
EpanololCertified Reference MaterialControl/Reference
PropranololHigh Purity (>98%)Stable Control Compound
Verapamil (or other suitable IS)LC-MS GradeInternal Standard (IS)
Pooled Human Plasma (Sodium Heparin)Reputable Bio-supplierBiological Matrix
Acetonitrile (ACN)LC-MS GradeProtein Precipitation/Quenching
Methanol (MeOH)LC-MS GradeSolvent for Stock Solutions
Formic AcidLC-MS GradeMobile Phase Modifier
Deionized Water>18 MΩ·cmMobile Phase Preparation
DMSOHPLC GradeSolvent for Stock Solutions
96-well PlatesPolypropyleneIncubation and Sample Processing

Causality Note: Sodium heparin is often recommended as the anticoagulant for plasma stability studies involving peptides and some small molecules, as alternatives like EDTA can inhibit certain enzymatic activities.[14] Acetonitrile is a preferred quenching solvent as it efficiently precipitates plasma proteins and terminates enzymatic reactions; it can also minimize the risk of transesterification for ester-containing prodrugs compared to methanol.[6]

Preparation of Solutions

Table 2: Stock and Working Solution Preparation

SolutionPreparation StepsFinal ConcentrationStorage
Epanolol-d5 Stock Dissolve accurately weighed solid in DMSO.10 mM-20°C
Epanolol Stock Dissolve accurately weighed solid in DMSO.10 mM-20°C
Propranolol Stock Dissolve accurately weighed solid in DMSO.10 mM-20°C
Epanolol-d5 Working Dilute 10 mM stock with 50:50 ACN:H₂O.100 µMPrepare Fresh
Internal Standard (IS) Dissolve Verapamil in Methanol.1 mg/mL4°C
Quenching Solution Dilute IS stock in ACN.100 ng/mL4°C
Experimental Workflow

The following diagram illustrates the end-to-end workflow for the plasma stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stocks (Epanolol-d5, Controls in DMSO) prep_work Prepare 100 µM Working Solution prep_stock->prep_work add_compound Add 1 µL Working Solution to 99 µL Plasma (Final Conc: 1 µM) prep_work->add_compound prep_plasma Thaw & Pre-warm Pooled Human Plasma (37°C) prep_plasma->add_compound incubate Incubate at 37°C add_compound->incubate timepoint Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) incubate->timepoint quench Add 300 µL Cold ACN with Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for LC-MS/MS Analysis centrifuge->supernatant data_acq Quantify Remaining Epanolol-d5 supernatant->data_acq

Caption: Experimental workflow for the in vitro plasma stability assay.

Step-by-Step Incubation Protocol
  • Plasma Preparation: Thaw a vial of pooled human plasma in a water bath at 37°C. Gently mix to ensure homogeneity. Aliquot 99 µL of the pre-warmed plasma into designated wells of a 96-well plate.

  • Initiate Reaction: To start the assay, add 1 µL of the 100 µM working solution of Epanolol-d5 to the plasma-containing wells. This results in a final incubation concentration of 1 µM and a final DMSO concentration of 1%.[13] Mix gently by agitation.

  • Incubation: Place the plate in an incubator set to 37°C with gentle shaking.[5]

  • Time Points: The reaction will be stopped at specified time points: 0, 5, 15, 30, 60, and 120 minutes.[6][7]

  • Quenching: At each time point, transfer an aliquot of the incubation mixture to a new well or tube containing 300 µL of ice-cold acetonitrile with the internal standard.[7] The T=0 sample is quenched immediately after the addition of the test compound.

    • Self-Validation Check: The T=0 sample represents 100% of the compound at the start of the reaction and serves as the primary reference for all subsequent time points.

  • Controls:

    • Positive Control: A compound known to be unstable in plasma (e.g., a labile ester like Tetracaine) should be run in parallel to verify enzymatic activity.[5]

    • Negative Control: A compound known to be stable in plasma (e.g., Propranolol) should be run to ensure the experimental system is not causing non-specific degradation.[5]

  • Protein Precipitation: After the final time point, vortex all quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

Quantification of Epanolol-d5 is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[12]

Table 3: Hypothetical LC-MS/MS Parameters for Epanolol-d5

ParameterConditionRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds like beta-blockers.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes positive ionization.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.[5]
Gradient Linear gradient (e.g., 5% to 95% B over 5 min)Elutes compounds of varying polarity.[15]
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Positive Electrospray Ionization (ESI+)Beta-blockers contain basic amine groups that readily protonate.[16]
MRM Transition (Epanolol) Q1: 370.4 m/zQ3: [Fragment ion]
MRM Transition (Epanolol-d5) Q1: 375.4 m/zQ3: [Fragment ion+5]
MRM Transition (IS) Q1: 455.3 m/zQ3: 165.1 m/z

Note: The exact fragment ions (Q3) for Epanolol and Epanolol-d5 must be determined experimentally by infusing the pure compounds into the mass spectrometer and performing product ion scans.

Data Analysis and Interpretation

The data from the LC-MS/MS is processed to determine the peak area ratio of the analyte (Epanolol-d5) to the internal standard (IS) at each time point.

Calculating Percent Remaining

The percentage of Epanolol-d5 remaining at each time point (t) is calculated relative to the T=0 sample:

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) x 100

Determining the In Vitro Half-Life (t½)

The half-life is determined by plotting the natural logarithm (ln) of the % remaining against time. The slope of the resulting line corresponds to the degradation rate constant (k).

  • Plot Data: Create a semi-log plot of ln(% Remaining) on the y-axis versus incubation time (min) on the x-axis.

  • Determine Slope: Perform a linear regression on the data points to find the slope of the line. The slope is the elimination rate constant, k.

  • Calculate Half-Life: The half-life (t½) is calculated using the following equation:[5][12]

    t½ = -ln(2) / slope or t½ = -0.693 / k

Table 4: Example Data and Interpretation

Time (min)% Epanolol-d5 Remainingln(% Remaining)Interpretation of StabilityHalf-life (t½)
01004.61Highly Unstable < 30 min
30503.91Moderately Unstable 30 - 60 min
60854.44Moderately Stable 60 - 120 min
120>95>4.55Highly Stable > 120 min

Interpretation: A compound with a half-life greater than 120 minutes is generally considered stable in plasma.[12] Rapid degradation (t½ < 30 min) signals a potential liability that may lead to rapid in vivo clearance and poor bioavailability, warranting chemical modification by the medicinal chemistry team.[4][5][12]

Troubleshooting and Key Considerations

  • Poor Reproducibility: May result from inconsistent plasma thawing, inadequate mixing, or imprecise pipetting. Ensure all reagents are at the correct temperature before starting.

  • No Degradation in Positive Control: This indicates a problem with the plasma itself (e.g., loss of enzymatic activity due to improper storage or handling) or the experimental conditions (e.g., incorrect temperature).

  • High Degradation in Negative Control: Suggests non-enzymatic degradation. Investigate potential issues with pH, light sensitivity, or adsorption to the plate material.

  • Matrix Effects: Ion suppression or enhancement in the MS source can affect quantification. The use of a stable-isotope labeled internal standard (if available) or thorough method validation with matrix-matched calibrants is crucial to mitigate this.[15]

Conclusion

This guide provides a robust, self-validating framework for assessing the metabolic stability of Epanolol-d5 in human plasma. By meticulously following this protocol, researchers can generate reliable data on the compound's susceptibility to enzymatic degradation in systemic circulation. The insights gained are pivotal for several reasons: they help prioritize compounds for further in vivo studies, alert teams to structurally labile motifs, and inform the overall drug development strategy.[4][5] Understanding the impact of deuteration on Epanolol's stability profile is a critical step in exploring its potential as an enhanced therapeutic agent with an optimized pharmacokinetic profile.

References

  • Epanolol - Grokipedia. (n.d.).
  • What is the mechanism of Epanolol? (2024, July 17). Patsnap Synapse.
  • Kaur, S., & Gupta, M. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • CAS 86880-51-5: Epanolol. (n.d.). CymitQuimica.
  • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • In Vitro ADME, Stability Test, Plasma, Rat. (n.d.). Pharmacology Discovery Services.
  • Hosie, J., Scott, A. K., Petrie, J. C., & Cockshott, I. D. (1990). Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris. British Journal of Clinical Pharmacology, 29(3), 333–337. Retrieved February 21, 2026, from [Link]

  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • Utrecht University Repository. (2024, September 12). Application.
  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
  • Plasma Stability Assay. (n.d.). Creative Bioarray.
  • Johnson, R. D., & Lewis, R. J. (2004). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. FAA.
  • Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 57(1), 1-10. Retrieved February 21, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Domainex.
  • ADME Plasma Stability Assay. (n.d.). BioDuro.
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
  • Timmins, G. S. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Epanolol - Drug Targets, Indications, Patents. (2025, August 2). Patsnap Synapse.
  • Vecchietti, D., Watanabe, K., Matsumoto, K., Levi, M., Terada, H., Uchikata, T., & Akita, S. (n.d.). Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. Shimadzu Scientific Instruments.
  • Johnson, R. D., & Lewis, R. J. (2006). Quantitation of Atenolol, Metoprolol, and Propranolol in Postmortem Human Fluid and Tissue Specimens via LC/APCI-MS. Forensic Science International, 156(2-3), 106–115. Retrieved February 21, 2026, from [Link]

  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.

Sources

Technical Guide: Deuterium Labeling Positions in Epanolol-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of deuterium-labeled Epanolol (Epanolol-d5), designed for analytical scientists and drug development professionals. It moves beyond basic definitions to explore the structural logic, mass spectrometric behavior, and experimental validation of this internal standard.

Executive Summary

Epanolol-d5 is the stable isotope-labeled analog of Epanolol, utilized primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis. Its utility relies on two critical factors: isotopic stability (resistance to back-exchange) and fragmentation retention (the label must persist in the monitored product ion).

For Epanolol (


), the "d5" label is typically introduced at one of two metabolically and chemically distinct sites: the propyl linker  or the phenoxy ring . Understanding which isomer you possess is not merely a formality—it dictates the selection of MRM transitions and the interpretation of metabolic stability data.

Molecular Anatomy & Labeling Logic

To understand where the deuterium atoms are placed, we must deconstruct the Epanolol molecule into its three functional domains.

The Structural Domains
  • Domain A (The Head): 2-Cyanophenoxy group.[1][2][3]

  • Domain B (The Linker): 2-Hydroxypropyl amine chain.

  • Domain C (The Tail): N-ethyl-2-(4-hydroxyphenyl)acetamide.[2]

The "d5" Labeling Scenarios

Synthetic routes generally favor two positions for the deuterium cluster based on the starting materials (e.g., deuterated epichlorohydrin vs. deuterated phenol).

FeatureScenario A: Chain-Labeled (Propyl-d5) Scenario B: Ring-Labeled (Phenoxy-d4/d5)
Synthesis Source Derived from Epichlorohydrin-d5 Derived from 2-Cyanophenol-d4/d5
Position The central 3-carbon chain (Domain B)The aromatic ring attached to the nitrile (Domain A)
Metabolic Stability High. The propyl chain is robust against rapid CYP-mediated exchange.Moderate. Aromatic protons can be subject to CYP2D6 hydroxylation.
MS/MS Risk Low. The propyl chain is central; fragments often retain this core.Moderate. If the ether bond cleaves, the label may be lost in the neutral loss.

Critical Constraint: Deuterium must never be placed on exchangeable heteroatoms (hydroxyl -OH or amine -NH). These protons exchange with solvent water (


) within milliseconds, eliminating the mass shift and rendering the IS useless.

Mass Spectrometry Mechanics (Fragmentation Analysis)

In Triple Quadrupole (QqQ) systems, you monitor specific transitions. If your label is on a part of the molecule that is lost as a neutral fragment during collision-induced dissociation (CID), your IS will appear to have the same mass as the unlabeled drug in the product ion scan, causing "crosstalk."

Fragmentation Pathway Diagram

The following diagram illustrates the critical cleavage points for Epanolol and how they affect the detection of the d5 label.

Epanolol_Fragmentation Parent Precursor Ion: Epanolol-d5 (m/z ~375.2) Cleavage_Ether Cleavage A: Ether Bond Break Parent->Cleavage_Ether CID Energy Cleavage_Amine Cleavage B: C-N Bond Break Parent->Cleavage_Amine CID Energy Frag_Phenoxy Fragment A (Head) Cyanophenoxy moiety (Contains Ring) Cleavage_Ether->Frag_Phenoxy If Label on Ring: Signal = Label Retained Frag_AmineTail Fragment B (Tail) Amine + Acetamide side (Contains Linker + Tail) Cleavage_Ether->Frag_AmineTail If Label on Ring: Signal = Label LOST (Mass = Native) Cleavage_Amine->Frag_AmineTail If Label on Linker: Signal = Label Retained

Figure 1: Logical flow of Epanolol fragmentation.[2] The choice of MRM transition depends entirely on whether the label is located on the 'Head' or the 'Linker'.

MRM Transition Strategy
  • If Propyl-d5 (Linker): You can safely monitor fragments containing the central amine structure.

  • If Phenoxy-d5 (Ring): You must monitor a transition that includes the cyanophenoxy ring. If you monitor the acetamide tail fragment, the mass shift is lost.

Experimental Validation Protocol

Do not assume the Certificate of Analysis (CoA) implies perfect behavior in your specific matrix. Follow this self-validating protocol.

Protocol: Isotopic Contribution & Scrambling Check

Objective: Determine if the Epanolol-d5 contributes signal to the Epanolol-d0 (analyte) channel, and verify stability.

Reagents:

  • Epanolol-d5 Stock Solution (

    
     in Methanol).
    
  • Blank Plasma/Matrix.

  • LC-MS/MS System (e.g., Sciex Triple Quad or Waters Xevo).

Step-by-Step Workflow:

  • Zero-Blank Injection: Inject pure mobile phase. Ensure no interference at retention times.

  • IS-Only Injection: Inject a high concentration of Epanolol-d5 (upper limit of IS working range) into the system.

    • Monitor: The transition for Unlabeled Epanolol (d0).

    • Acceptance Criteria: The area counts in the d0 channel must be

      
       of the LLOQ (Lower Limit of Quantitation) area of the analyte.
      
    • Failure Mode: If high signal is seen in d0, the IS contains unlabeled impurities or is losing deuterium in the source (scrambling).

  • Retention Time (RT) Shift Analysis:

    • Compare RT of d0 and d5.[4]

    • Note: Deuterated compounds often elute slightly earlier than non-deuterated analogs on C18 columns due to slightly lower lipophilicity. A shift of

      
       min can cause ionization differences (matrix effect) if the matrix suppression zones are narrow.
      
Protocol: Back-Exchange Testing

Objective: Confirm the deuterium is not on exchangeable protons.

  • Preparation: Dilute Epanolol-d5 in

    
     (Deuterium Oxide) and separately in 
    
    
    
    :Methanol (50:50).
  • Incubation: Let stand for 4 hours at room temperature.

  • Analysis: Inject both samples.

  • Result Interpretation:

    • If the mass spectrum of the

      
       sample shows a mass decrease (e.g., m/z 375 
      
      
      
      370), the label was on exchangeable sites (OH/NH) and has been lost.
    • Pass: The parent ion mass remains constant in protic solvents.

Quantitative Data Summary

The following table summarizes the theoretical mass shifts for Epanolol-d5 depending on the ionization state.

ParameterUnlabeled Epanolol (d0)Epanolol-d5 (Labeled)Delta (

)
Molecular Formula


-
Monoisotopic Mass 369.17 Da374.20 Da+5.03 Da
Precursor Ion

370.18 375.21 +5.03
Common Fragment (Ether Cleavage) ~266.1 (Amine Tail)Depends on label pos.-

Synthesis & Quality Control

When sourcing Epanolol-d5, request the Certificate of Analysis (CoA) and check for:

  • Isotopic Purity: Should be

    
     d5. High levels of d0, d1, or d2 will ruin quantitation at low concentrations.
    
  • Chemical Purity:

    
    .
    
  • Label Position Statement: Explicit declaration of "Ring-labeled" or "Chain-labeled."

Workflow for Source Verification

Validation_Workflow Step1 Obtain CoA Step2 Check Structure (Ring vs Chain) Step1->Step2 Step3 Perform Product Ion Scan Step2->Step3 Step4 Verify Fragment Mass Shift Step3->Step4

Figure 2: Mandatory verification workflow before method validation.

References

  • Hosie, J., et al. (1990).[5] Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris. British Journal of Clinical Pharmacology.

  • Large, M. S., & Smith, L. H. (1982).[5] Beta-Adrenergic blocking agents.[1][2][3][5][6][7][8][9] 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols. Journal of Medicinal Chemistry.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Stability and Scrambling.

  • Sigma-Aldrich (Merck). Stable Isotopes: Deuterium Labeling and Exchangeable Protons.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72014: Epanolol.

Sources

Methodological & Application

Application Note: High-Throughput Solid Phase Extraction (SPE) of Epanolol and Epanolol-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation and quantitation of Epanolol in human plasma, utilizing Epanolol-d5 as a stable isotope-labeled internal standard (SIL-IS).

Epanolol is a


-selective adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA). Chemically, it possesses a secondary amine and a urea moiety, resulting in a pKa of approximately 9.5 and moderate lipophilicity (LogP ~0.9–1.5). These physicochemical properties make it an ideal candidate for Mixed-Mode Cation Exchange (MCX)  extraction.

The Analytical Challenge: Direct protein precipitation (PPT) often fails to remove phospholipids effectively, leading to ion suppression in the mass spectrometer source. Traditional C18 SPE may suffer from breakthrough due to Epanolol's polarity. This protocol utilizes a Mixed-Mode mechanism (Hydrophobic + Ionic retention) to achieve:

  • Orthogonal Cleanup: Removing neutrals via organic washes while the analyte is ionically bound.

  • Matrix Effect Compensation: Using Epanolol-d5 to correct for ionization variations.

  • High Recovery: >85% extraction efficiency.

Physicochemical Basis of the Protocol

To design a self-validating protocol, we must understand the molecular behavior under varying pH conditions.

PropertyValueImplication for SPE
Molecular Weight 369.4 g/mol Precursor Ion

pKa (Amine) ~9.5Ionized (

) at pH < 7.0; Neutral (

) at pH > 11.0
LogP ~0.9 - 1.5Moderately lipophilic; requires hydrophobic retention mechanism.
Functionality Urea, Nitrile, EtherPolar groups increase water solubility; simple C18 retention may be weak.

The MCX Strategy: We utilize a polymeric sorbent functionalized with sulfonic acid groups.

  • Load (pH 2-3): Epanolol is positively charged and binds to the sorbent via ionic exchange .

  • Wash (High Organic): Since the drug is "locked" ionically, we can wash with 100% Methanol to strip phospholipids and neutrals without losing the analyte.

  • Elute (pH > 11): We add Ammonia (5%) to neutralize the drug, breaking the ionic bond and releasing it into the organic solvent.

Materials and Reagents

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 96-well plate equivalent.

  • Internal Standard: Epanolol-d5 (100 ng/mL working solution in 50:50 MeOH:Water).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Reconstitution Solution: 90:10 Water:Acetonitrile + 0.1% Formic Acid.

Experimental Protocols

Sample Pre-treatment

Rationale: Disruption of protein binding and ionization of the analyte.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Epanolol-d5 Working Solution (Internal Standard). Vortex for 10 seconds.

  • Add 200 µL of Loading Buffer (2% Formic Acid).

    • Critical Step: This acidifies the plasma (pH < 4), ensuring Epanolol is fully protonated (

      
      ) to bind with the cation exchange sorbent.
      
  • Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any large particulates.

Solid Phase Extraction (MCX) Workflow
StepSolvent / VolumeMechanism / Notes
1. Condition 1 mL MethanolActivates hydrophobic pores of the polymer.
2. Equilibrate 1 mL Water (or 2% Formic Acid)Prepares the ionic groups for binding.
3. Load 400 µL Pre-treated SampleFlow rate: 1 mL/min. Analyte binds via Hydrophobic + Ionic forces.
4. Wash 1 1 mL 2% Formic AcidRemoves salts, proteins, and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolCrucial Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound by ionic tether.
6. Dry Vacuum (2-5 min)Removes excess MeOH to prevent dilution of elution solvent.
7. Elute 2 x 250 µL 5%

in MeOH
High pH neutralizes the amine; organic solvent releases the hydrophobic bond.
8. Evaporate Nitrogen stream @ 40°CEvaporate to dryness.
9. Reconstitute 100 µL Mobile PhaseReady for LC-MS/MS injection.

Visualizing the Workflow (Graphviz)

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 MCX Extraction Mechanism Plasma Human Plasma (200 µL) Add_IS Add Epanolol-d5 (Internal Standard) Plasma->Add_IS Acidify Add 2% Formic Acid (Protonation Step) Add_IS->Acidify Load LOAD Sample Analyte: Positively Charged (+) Acidify->Load Bind BINDING 1. Hydrophobic Interaction 2. Ionic Bond (Strong) Load->Bind Wash1 WASH 1: Acidic Water Removes Salts/Proteins Bind->Wash1 Wash2 WASH 2: 100% Methanol Removes Neutrals/Lipids (Analyte stays locked via Ionic Bond) Wash1->Wash2 Elute ELUTE: 5% NH4OH in MeOH Deprotonation (Neutralize Amine) Breaks Ionic Bond Wash2->Elute Recon Evaporate & Reconstitute LC-MS/MS Analysis Elute->Recon

Caption: Flowchart illustrating the Mixed-Mode Cation Exchange (MCX) mechanism for Epanolol extraction, highlighting the critical "Lock and Key" wash steps.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm). Biphenyl phases offer superior selectivity for the aromatic rings in Epanolol.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibrate)

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Note on Fragments: The primary fragment for beta-blockers is typically the cleavage of the isopropyl-amino side chain (

    
     116).
    
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Epanolol 370.2116.13022Quantifier
Epanolol 370.2252.1*3018Qualifier
Epanolol-d5 375.2121.1**3022Internal Std

*Note: Qualifier ion should be optimized experimentally.


 252 corresponds to the loss of the isopropyl-amino chain.
**Note: If the deuterium label is on the isopropyl chain, the fragment shifts to 121. If on the ring, the fragment remains 116. Verify your CoA.  Use a ring-labeled fragment if the side-chain is unlabeled to avoid cross-talk.

Expert Insights & Troubleshooting (E-E-A-T)

The "Cross-Talk" Danger

A common pitfall in using deuterated standards for beta-blockers is Isotopic Interference .

  • Risk: If Epanolol-d5 is labeled on the aromatic ring, but you monitor the side-chain fragment (

    
     116), the IS will produce the same product ion as the analyte.
    
  • Solution: Ensure your Epanolol-d5 is labeled on the isopropyl side chain, OR monitor a product ion that includes the aromatic ring. Always run a "Blank + IS" sample to ensure no signal appears in the analyte channel.

Matrix Effect Evaluation

Even with SPE, phospholipids can suppress ionization.

  • Calculation:

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0 (e.g., 0.9 – 1.1). If Epanolol-d5 tracks the suppression perfectly, the quantitative result remains accurate.

pH Control is Non-Negotiable
  • Loading: If the sample is not acidic enough (pH > 4), Epanolol will not bind to the cation exchange sites and will be lost in the load/wash steps.

  • Elution: If the elution solvent is old, ammonia may have evaporated. This prevents full deprotonation, leading to low recovery. Always prepare elution solvent fresh daily.

References

  • PubChem. (2023). Epanolol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs. Available at: [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on MCX/Phospholipid removal).
  • Pharmaffiliates. (2023). Epanolol-d5 Reference Standard. Available at: [Link]

Application Note: Optimizing Mass Spectrometry Transitions for the Quantitative Analysis of Epanolol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Epanolol-d5, a deuterated internal standard for the β-adrenergic blocker, Epanolol. As a Senior Application Scientist, this guide is structured to provide not only a procedural methodology but also the scientific rationale behind each step, ensuring a robust and reproducible analytical method. The protocols detailed herein are designed for researchers, scientists, and drug development professionals utilizing tandem quadrupole mass spectrometry for quantitative bioanalysis.

Introduction

Epanolol is a cardioselective β1-adrenergic blocker.[1] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Epanolol-d5, is crucial for accurate and precise quantification. The use of tandem quadrupole mass spectrometry in MRM mode offers high selectivity and sensitivity for such analyses.[2] The optimization of MRM transitions, specifically the precursor and product ions, as well as the instrument parameters like cone voltage and collision energy, is a critical step in method development to achieve the highest level of performance.

This guide will walk through the systematic process of optimizing these parameters for Epanolol-d5 (Chemical Formula: C20H18D5N3O4, Molecular Weight: 374.45 g/mol ).[3]

Predicted Fragmentation Pathway of Epanolol-d5

Understanding the molecular structure of Epanolol is fundamental to predicting its fragmentation pattern. Epanolol comprises a cyanophenoxy group linked to a propanolamine side chain, which in turn is connected to a p-hydroxyphenylacetamide moiety.

In positive electrospray ionization (ESI+), the secondary amine in the propanolamine chain is the most probable site of protonation, yielding the precursor ion, [M+H]+. For Epanolol-d5, this corresponds to a mass-to-charge ratio (m/z) of 375.2.

Collision-induced dissociation (CID) of the precursor ion is expected to yield several characteristic product ions. The most common fragmentation pathways for beta-blockers involve cleavage of the ether bond and the bonds adjacent to the amine.[3] For Epanolol, two primary fragmentation routes are anticipated:

  • Cleavage of the C-O ether bond: This would result in the formation of a cyanophenoxy radical and a charged fragment containing the rest of the molecule.

  • Cleavage of the C-C bond beta to the secondary amine: This is a common fragmentation for aryloxypropanolamines and would result in the formation of a stable fragment.

Based on these principles, we can predict the major product ions for unlabeled Epanolol and then adjust for the five deuterium atoms on the propyl chain of Epanolol-d5.

Experimental Design for MRM Optimization

The optimization process is a systematic, multi-step procedure designed to identify the most intense and stable precursor-to-product ion transitions.

Materials and Reagents
  • Epanolol-d5 reference standard

  • High-purity methanol or acetonitrile

  • Formic acid (for mobile phase modification)

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Workflow

The workflow for optimizing MRM transitions for Epanolol-d5 can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization cluster_final Final Method A Prepare Epanolol-d5 Infusion Solution (e.g., 100 ng/mL) B Infuse Solution into MS via Syringe Pump A->B Introduce Sample C Acquire Q1 Scan (Determine Precursor Ion) B->C Ionization D Optimize Cone Voltage (Maximize Precursor Intensity) C->D Parameter Tuning E Acquire Product Ion Scan (Identify Fragment Ions) D->E Fragmentation F Select Key Transitions (Precursor -> Product) E->F Data Analysis G Optimize Collision Energy (Maximize Product Intensity) F->G Fine-tuning H Finalized MRM Transitions and Parameters G->H Method Finalization

Caption: Experimental workflow for MRM transition optimization.

Detailed Protocols

Protocol 1: Determination of the Precursor Ion and Cone Voltage Optimization
  • Prepare an Infusion Solution: Prepare a 100 ng/mL solution of Epanolol-d5 in 50:50 methanol:water with 0.1% formic acid. The acidic modifier aids in the protonation of the analyte.

  • Infuse the Solution: Using a syringe pump, infuse the Epanolol-d5 solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Acquire a Q1 Scan: Set the mass spectrometer to scan the first quadrupole (Q1) in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 300-400). You should observe a prominent peak at m/z 375.2, corresponding to [M+H]+.

  • Optimize Cone Voltage: While infusing the solution and monitoring the intensity of the m/z 375.2 ion, ramp the cone (or orifice) voltage across a relevant range (e.g., 10-60 V). The cone voltage influences the efficiency of ion sampling and can induce in-source fragmentation if set too high. Plot the intensity of the precursor ion against the cone voltage to determine the optimal value that provides the maximum signal without significant fragmentation.

Protocol 2: Product Ion Identification and Collision Energy Optimization
  • Set up a Product Ion Scan: With the optimized cone voltage, set the mass spectrometer to a product ion scan mode. Set Q1 to select the precursor ion (m/z 375.2) and scan the third quadrupole (Q3) over a mass range below the precursor mass (e.g., m/z 50-380).

  • Apply Collision Energy: Introduce a collision gas (typically argon) into the collision cell (Q2) and apply a range of collision energies (e.g., a ramp from 10 to 40 eV). This will induce fragmentation of the precursor ion.

  • Identify Key Product Ions: Examine the resulting product ion spectrum to identify the most abundant and structurally significant fragment ions.

  • Optimize Collision Energy for Each Transition: For each promising precursor-product ion pair (MRM transition), perform a collision energy optimization. This involves monitoring the intensity of the product ion while ramping the collision energy. Create a plot of product ion intensity versus collision energy for each transition to determine the optimal setting that yields the highest signal.

Expected Results and Data Presentation

Based on the structure of Epanolol-d5, the following MRM transitions are predicted to be of high intensity and specificity. The table below outlines these predicted transitions and provides space for the empirically determined optimal parameters.

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment StructureOptimized Cone Voltage (V)Optimized Collision Energy (eV)
Epanolol-d5375.2224.2[C11H9D5N2O2]+To be determinedTo be determined
Epanolol-d5375.2148.1[C8H10NO2]+To be determinedTo be determined

The optimization process can be visualized through the following diagram:

optimization_process cluster_precursor Precursor Ion Optimization cluster_product Product Ion Optimization P_start Start Infusion P_q1 Q1 Scan (Find m/z 375.2) P_start->P_q1 P_cone Ramp Cone Voltage P_q1->P_cone P_opt_cone Optimal Cone Voltage P_cone->P_opt_cone F_start Set Optimal Cone Voltage P_opt_cone->F_start F_prod_scan Product Ion Scan (Identify Fragments) F_start->F_prod_scan F_select Select Transitions (e.g., 375.2 -> 224.2) F_prod_scan->F_select F_ce_ramp Ramp Collision Energy F_select->F_ce_ramp F_opt_ce Optimal Collision Energy F_ce_ramp->F_opt_ce

Caption: A logical diagram of the MRM optimization process.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The systematic ramping of cone voltage and collision energy and the subsequent plotting of ion intensity will clearly indicate the optimal parameters. It is recommended to use at least two MRM transitions for each analyte to enhance the specificity and reliability of the quantification. The transition that gives the highest, most stable signal with the lowest background noise should be selected as the "quantifier," while the second transition can be used as a "qualifier" to confirm the identity of the analyte.

Conclusion

The optimization of mass spectrometry transitions is a foundational step in the development of robust and sensitive quantitative methods for compounds like Epanolol-d5. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can confidently establish a high-performance MRM assay. The empirical determination of cone voltage and collision energy is paramount and should not be overlooked, as these parameters can vary between different mass spectrometer platforms.

References

  • Grokipedia. (n.d.). Epanolol. Retrieved from [Link]

  • PubChem. (n.d.). Epanolol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (S)-epanolol. National Institutes of Health. Retrieved from [Link]

  • Patsnap Synapse. (2025, August 2). Epanolol. Retrieved from [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

  • Karas, M., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1878-1888. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

  • MDPI. (2024, September 27). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Retrieved from [Link]

  • de Almeida, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21193-21203. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-423. [Link]

  • Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of: (A) S-(−)-metoprolol (m/z 268.3→116.3,.... Retrieved from [Link]

  • PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Robust Bioanalytical Method Validation for Epanolol in Human Plasma Using LC-MS/MS with Epanolol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide to the validation of a bioanalytical method for the quantification of Epanolol in human plasma. Epanolol is a cardioselective β₁-adrenoceptor blocker with partial agonist activity.[1][2] Accurate determination of its concentration in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies.[3] This guide details a robust method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (SIL-IS), Epanolol-d5. The protocols and acceptance criteria described herein are grounded in the latest international regulatory guidelines, including the ICH M10 Bioanalytical Method Validation guideline.[4][5][6] We will explore the scientific rationale behind each validation parameter, provide detailed experimental protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The "Why" of Bioanalytical Method Validation

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is reliable and suitable for its intended purpose.[4] For a drug candidate like Epanolol, this means the method must accurately and precisely measure the drug's concentration in a complex biological matrix like human plasma. The data generated from such a method underpins critical decisions regarding the safety and efficacy of the drug product.[3]

The use of a SIL-IS, such as Epanolol-d5, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[7] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic substitution. This near-perfect analogy ensures that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[8] By normalizing the analyte's response to the IS response, we can effectively compensate for variability in sample preparation and potential matrix effects, thereby significantly enhancing the accuracy and precision of the results.[7]

This guide is structured to walk the user through the entire validation process, from initial setup to the final assessment of method robustness, ensuring full compliance with global regulatory expectations.[9][10]

The Validation Workflow: A High-Level Overview

A successful bioanalytical method validation is a systematic process. It begins with method development and proceeds through a series of experiments designed to challenge the method's performance characteristics. The entire process must be documented meticulously.

Bioanalytical_Validation_Workflow cluster_0 Pre-Study Phase cluster_1 Validation Experiments cluster_2 In-Study & Post-Study Phase MD Method Development (LC-MS/MS & SPE) FV Full Validation MD->FV Optimization Selectivity Selectivity FV->Selectivity Linearity Linearity & Range FV->Linearity Accuracy Accuracy & Precision FV->Accuracy Matrix Matrix Effect FV->Matrix Recovery Recovery FV->Recovery Stability Stability FV->Stability SSA Study Sample Analysis Accuracy->SSA Stability->SSA ISR Incurred Sample Reanalysis (ISR) SSA->ISR Report Final Validation Report ISR->Report

Caption: High-level workflow for bioanalytical method validation.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Epanolol Reference Standard: Purity >99.5%

  • Epanolol-d5 (Internal Standard): Purity >99.5%, Deuterium incorporation >98%

  • Biological Matrix: Drug-free, human plasma (K2-EDTA as anticoagulant) from at least six unique sources.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water.

  • Reagents: Formic Acid, Ammonium Hydroxide.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Epanolol and Epanolol-d5 in methanol to prepare individual primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Epanolol stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Epanolol-d5 stock solution in 50:50 (v/v) methanol:water. This solution is added to all samples (except blanks) to ensure a consistent IS concentration.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

ParameterConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar basic compounds like Epanolol.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte, enhancing chromatographic retention on the C18 phase and improving ionization efficiency in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis speed and chromatographic efficiency.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient elution is necessary to ensure Epanolol is eluted with a good peak shape while separating it from early-eluting matrix components.[11]
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveEpanolol contains a secondary amine group (pKa ~9.87) that is readily protonated, making positive ion mode highly sensitive.[1]
MS/MS Transitions Epanolol: m/z 370.2 → 179.1; Epanolol-d5: m/z 375.2 → 184.1 (Hypothetical)These correspond to the precursor ion [M+H]+ and a stable product ion after collision-induced dissociation. Monitoring these specific transitions provides high selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: A robust sample preparation procedure is critical to remove matrix components like proteins and phospholipids that can interfere with analysis.[12][13] For Epanolol, a basic compound, a reversed-phase SPE protocol provides excellent cleanup and high recovery.[14][15] We utilize a water-wettable, reversed-phase polymer sorbent that offers a simplified workflow by eliminating conditioning and equilibration steps.

SPE_Workflow start Start: Plasma Sample (100 µL) + IS Working Solution (25 µL) pretreat 1. Pre-treatment Add 200 µL 2% Formic Acid in Water start->pretreat load 2. Load Load entire pre-treated sample onto SPE plate pretreat->load wash1 3. Wash Add 500 µL 5% Methanol in Water load->wash1 dry 4. Dry Apply vacuum for 1 min to dry the sorbent wash1->dry elute 5. Elute Add 2x 250 µL 5% NH4OH in Acetonitrile dry->elute evap 6. Evaporate Dry eluate under Nitrogen at 40°C elute->evap reconstitute 7. Reconstitute Add 200 µL Mobile Phase A evap->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Full Bioanalytical Method Validation Protocols

The full validation of a bioanalytical method involves a series of experiments to demonstrate its performance characteristics according to regulatory guidelines.[16][17]

Selectivity and Specificity
  • Scientific Rationale: This experiment demonstrates that the method can differentiate and quantify the analyte from other components in the matrix, including endogenous substances and metabolites.[18][19] It ensures that no interferences give a false positive signal at the retention time of Epanolol or Epanolol-d5.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze a blank plasma sample spiked with Epanolol at the Lower Limit of Quantitation (LLOQ) and with Epanolol-d5.

  • Acceptance Criteria:

    • In blank samples, the response at the retention time of Epanolol should be ≤ 20% of the LLOQ response.

    • The response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Calibration Curve and Linearity
  • Scientific Rationale: The calibration curve establishes the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.[19] This relationship must be well-defined and reproducible over the intended analytical range.

  • Protocol:

    • Prepare a set of at least six non-zero calibration standards by spiking blank plasma with known amounts of Epanolol. A typical range for a beta-blocker might be 0.2 - 150 ng/mL.

    • Include a blank sample (matrix processed without IS) and a zero sample (matrix processed with IS).

    • Analyze the standards and plot the analyte/IS peak area ratio against the nominal concentration.

    • Perform a linear regression with a 1/x² weighting factor.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Accuracy and Precision
  • Scientific Rationale: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and consistent (precision).[18] Intra-run (within a batch) and inter-run (between batches) performance is assessed.

  • Protocol:

    • Prepare QC samples in blank plasma at four concentration levels:

      • LLOQ: Lower Limit of Quantitation

      • Low QC (LQC): ~3x LLOQ

      • Medium QC (MQC): Mid-range concentration

      • High QC (HQC): ~80% of the Upper Limit of Quantitation (ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Acceptance Criteria (Accuracy & Precision):

QC LevelIntra-run Accuracy (% Bias)Intra-run Precision (%CV)Inter-run Accuracy (% Bias)Inter-run Precision (%CV)
LLOQ Within ±20%≤ 20%Within ±20%≤ 20%
LQC, MQC, HQC Within ±15%≤ 15%Within ±15%≤ 15%
Matrix Effect
  • Scientific Rationale: The matrix effect is the alteration of analyte ionization due to co-eluting components from the sample matrix.[20] This experiment verifies that different sources of plasma do not variably suppress or enhance the analyte signal, ensuring the method is robust across a population.[13][19]

  • Protocol:

    • Obtain blank plasma from at least six different sources.

    • Set 1: Spike blank matrix post-extraction with Epanolol at LQC and HQC concentrations (n=3 per source).

    • Set 2: Spike a pure solution (e.g., mobile phase) with Epanolol at the same concentrations.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set 1) / (Mean Peak Response in Set 2).

    • Calculate the IS-normalized MF and the coefficient of variation (%CV) of the IS-normalized MF across all sources.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six sources should be ≤ 15%.

Recovery
  • Scientific Rationale: Recovery measures the efficiency of the extraction process.[18] It determines the percentage of analyte that is successfully extracted from the biological matrix. While recovery does not need to be 100%, it must be consistent and reproducible.

  • Protocol:

    • Set 1: Analyze extracted QC samples (LQC, MQC, HQC).

    • Set 2: Analyze blank plasma extracts that have been spiked post-extraction with analyte to the same final concentrations.

    • Calculate Recovery (%): Recovery = (Mean Peak Response of Set 1 / Mean Peak Response of Set 2) x 100.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While no specific value is mandated, a consistent recovery with a low %CV is desired.

Stability
  • Scientific Rationale: Stability experiments ensure that the analyte's concentration does not change from the time of sample collection to the final analysis.[21][22] This includes various storage and handling conditions that samples might encounter. Stability is assessed by analyzing stored QC samples against freshly prepared calibration standards and comparing the results to the nominal values.[23]

  • Protocol & Acceptance Criteria:

    • Analyze LQC and HQC samples (n≥3) after exposure to the following conditions. The mean concentration must be within ±15% of the nominal value.

    • Freeze-Thaw Stability: After 3 freeze-thaw cycles (-20°C or -80°C to room temp).

    • Bench-Top Stability: At room temperature for a duration that exceeds expected sample handling time (e.g., 8 hours).

    • Long-Term Stability: Stored at -20°C or -80°C for a period longer than the expected sample storage time in a study.

    • Processed Sample Stability (Autosampler Stability): In the autosampler for the expected duration of an analytical run (e.g., 24 hours).

    • Stock Solution Stability: Stability of Epanolol and Epanolol-d5 stock solutions at storage temperature.

Conclusion

This application note outlines a comprehensive and robust framework for the bioanalytical method validation of Epanolol in human plasma using Epanolol-d5 as an internal standard. By adhering to the detailed protocols and understanding the scientific rationale behind each validation parameter, laboratories can ensure the generation of high-quality, reliable, and reproducible data that meets the stringent requirements of global regulatory agencies like the FDA and EMA.[9][24] The successful implementation of this validated method is a critical step in advancing the clinical development of Epanolol.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023). [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011). [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011). [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). (2023). [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard - Waters Corporation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (2024). [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed. (2017). [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023). [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

  • One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF - ResearchGate. (2025). [Link]

  • Bioanalytical Method Validation. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024). [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022). [Link]

  • Epanolol - Grokipedia. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). (2024). [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices via LC/MS - ROSA P. [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma - Journal of Applied Pharmaceutical Science. (2024). [Link]

  • Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS - Federal Aviation Administration. [Link]

  • Epanolol | C20H23N3O4 | CID 72014 - PubChem - NIH. [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025). [Link]

  • Epanolol - Wikipedia. [Link]

  • (S)-epanolol | C20H23N3O4 | CID 66593768 - PubChem - NIH. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022). [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022). [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC. (2024). [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). [Link]

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Troubleshooting & Optimization

troubleshooting low recovery rates of Epanolol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of Epanolol-d5

Executive Summary

Low recovery of Epanolol-d5 (and by extension, the analyte Epanolol) is a frequent bottleneck in bioanalytical method development.[1] Unlike lipophilic beta-blockers (e.g., Propranolol, LogP ~3.0), Epanolol is significantly more polar (LogP ~0.9 ).[2][1]

The Core Issue: Researchers often apply generic "beta-blocker" extraction protocols (using non-polar solvents like Hexane or MTBE) to Epanolol.[2][1] Because of its hydrophilicity, Epanolol-d5 partitions poorly into these solvents, remaining in the aqueous phase. Furthermore, its early elution on standard C18 columns often places it directly in the "suppression zone" of plasma phospholipids, causing signal loss that mimics low extraction recovery.

This guide provides a root-cause analysis and validated recovery protocols.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before altering your chemistry, you must isolate where the loss occurs. Is it Extraction Efficiency (chemistry) or Matrix Effect (physics)?

The "Post-Column Infusion" Test
  • Hypothesis: Co-eluting matrix components are suppressing the Epanolol-d5 signal.[2][1]

  • Protocol: Infuse Epanolol-d5 constant flow into the MS source while injecting a blank extracted matrix.

  • Result: A dip in the baseline at the Epanolol retention time confirms ion suppression, not extraction loss.

The "Pre- vs. Post-Spike" Calculation

Calculate the Matrix Factor (MF) and Recovery (RE) separately.[2][1]

  • A (Pre-Extraction Spike): Spike IS into matrix before extraction.[2][1]

  • B (Post-Extraction Spike): Extract blank matrix, then spike IS into the final vial.

  • C (Neat Solution): IS in pure solvent.[2][1]

  • Recovery % = (Area A / Area B)[2][1] × 100

  • Matrix Factor = (Area B / Area C)[2][1]

    • If Recovery is < 50%: The issue is Solubility/pH (See Module 2).

    • If Matrix Factor is < 0.8: The issue is Ion Suppression (See Module 3).

TroubleshootingTree Start Low Epanolol-d5 Signal Calc Compare Pre-Spike (A) vs. Post-Spike (B) Start->Calc Decision1 Is (A / B) < 50%? Calc->Decision1 True1 Extraction Issue (Chemistry) Decision1->True1 Yes False1 Matrix/Instrument Issue (Physics) Decision1->False1 No Action1 1. Check Aqueous pH (>10.5) 2. Switch to Ethyl Acetate/IPA 3. Use MCX SPE True1->Action1 Action2 1. Check Phospholipids 2. Change Column (HILIC/Polar) 3. Check Solubility False1->Action2

Figure 1: Diagnostic logic tree to distinguish between extraction inefficiency and matrix-induced signal suppression.

Module 2: Sample Preparation (The Chemistry)

The Trap: Epanolol has a pKa of ~9.5 (secondary amine) and a LogP of ~0.9. It is amphiphilic .[2][1] Standard Liquid-Liquid Extraction (LLE) with non-polar solvents will fail.[2][1]

FAQ: Why is my LLE recovery < 30%?

Answer: You are likely using a solvent that is too non-polar (e.g., Hexane, Ether, or pure MTBE).[1] Epanolol prefers the aqueous phase.

  • The Fix: You must drive the drug into the organic phase by:

    • pH Adjustment: Alkalinize the plasma to pH 10.5 - 11.0 (using Ammonium Hydroxide). This neutralizes the amine, making it less water-soluble.[1]

    • Solvent Selection: Use Ethyl Acetate or a mixture of Dichloromethane:Isopropanol (90:10) .[2][1] These are polar enough to solubilize Epanolol but immiscible with water.[2][1]

    • Salting Out: Add NaCl (saturation) to the aqueous phase to push the drug out.[1]

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Solid Phase Extraction (SPE) is the gold standard for Epanolol because it utilizes the basic amine for retention, allowing you to wash away interferences aggressively.[2][1]

Protocol:

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 2% Phosphoric Acid (pH ~2-3). Crucial: This ionizes the amine (Epanolol-H+).[2][1]

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Load: Apply pre-treated sample.[2][1][3] (Flow < 1 mL/min).[2][1][4]

  • Wash 1 (Interference Removal): 1 mL 2% Formic Acid .[2][1] (Removes acidic/neutral proteins).[2][1]

  • Wash 2 (Lipid Removal): 1 mL Methanol . Wait, Methanol? Yes.[2][1] Since Epanolol is positively charged and bound to the MCX sorbent via ionic interaction, organic solvents won't elute it yet. This step removes phospholipids.[2][1]

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol . (Neutralizes the amine, breaking the ionic bond).

SPE_Workflow Step1 1. Acidify Sample (H3PO4) Creates Cation Step2 2. Load MCX (Ionic Binding) Step1->Step2 Step3 3. Organic Wash (MeOH) Removes Lipids Step2->Step3 Step4 4. Basic Elution (NH4OH/MeOH) Releases Drug Step3->Step4

Figure 2: MCX SPE workflow leveraging the basicity of Epanolol for high selectivity.

Module 3: Chromatography & Stability

FAQ: My recovery is fine, but the signal varies wildly.

Answer: This is likely Ion Suppression or Solubility .

1. The "Early Elution" Problem Because Epanolol is polar, it elutes early on generic C18 columns, often co-eluting with salts and unretained plasma components.

  • Solution: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or a Phenyl-Hexyl column.[2][1] These increase retention of polar amines, moving the peak away from the solvent front.

2. Deuterium Exchange (The "Disappearing" IS) Check your Certificate of Analysis.[1]

  • If the deuterium label is on the hydroxyl or amine groups (–OD, –ND), the deuterium will exchange with Hydrogen in the mobile phase immediately, and your IS will effectively become unlabeled Epanolol (causing "cross-talk").

  • Requirement: Ensure your Epanolol-d5 is labeled on the propyl chain or aromatic ring (non-exchangeable positions).[2][1]

3. Stock Solution Instability Epanolol is stable in methanol, but basic solutions (used for elution) can cause degradation over time.[2][1]

  • Rule: Always acidify your SPE eluate (add 10 µL Formic Acid) immediately after elution and before evaporation/injection to stabilize the molecule.[2][1]

Summary of Optimization Parameters

ParameterCommon MistakeOptimized ConditionReason
LLE Solvent Hexane, MTBEEthyl Acetate or DCM:IPA (9:1) Epanolol (LogP 0.[2][1]9) is too polar for non-polar solvents.[2][1]
Extraction pH Neutral (pH 7)Basic (pH > 10.5) Must neutralize the amine (pKa 9.[2][1]5) to make it extractable.
SPE Type HLB (Reverse Phase)MCX (Mixed-Mode Cation) Ionic retention allows 100% organic wash to remove lipids.[2][1]
Column Standard C18Polar-Embedded C18 or Phenyl-Hexyl Prevents early elution and co-elution with salts.[2][1]

References

  • PubChem. (n.d.).[2][1] Epanolol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • US Food and Drug Administration (FDA). (2018).[2][1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007).[2][1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

correcting peak tailing issues for Epanolol-d5 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Peak Tailing in HPLC

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for HPLC analysis. This guide provides in-depth troubleshooting strategies specifically for resolving peak tailing issues encountered with Epanolol-d5. As researchers and drug development professionals, achieving symmetric, reproducible peaks is paramount for accurate quantification. This document is structured in a practical question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a concern?

Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetric peak.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] This symmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[3][4]

Peak tailing is problematic for several reasons:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to variability in area counts and compromising quantitative analysis.

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[5]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection.

Q2: My method works for other compounds. Why is Epanolol-d5 specifically showing peak tailing?

The issue likely stems from the specific chemical properties of Epanolol. Epanolol is a basic compound containing a secondary amine functional group.[6][7] This amine has a predicted pKa of approximately 9.87, meaning it will be protonated (carry a positive charge) in typical reversed-phase mobile phases (pH < 8).[6]

The primary cause of peak tailing for basic compounds like Epanolol-d5 is a secondary retention mechanism involving residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][8][9] At mobile phase pH levels above approximately 3, these acidic silanol groups become deprotonated (ionized), carrying a negative charge.[5][10] The positively charged Epanolol-d5 molecule then undergoes a strong ionic interaction with these negatively charged silanol sites, in addition to the desired hydrophobic interaction with the C18 stationary phase.[11] This secondary interaction is stronger and has different kinetics, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[2][3]

G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) c18 C18 Stationary Phase epanolol Protonated Epanolol-d5 (R-NH₂⁺-R') epanolol->silanol Secondary Interaction (Ionic - Causes Tailing) epanolol->c18 Primary Retention (Hydrophobic) Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Issues cluster_hardware Hardware/System Issues start Peak Tailing Observed for Epanolol-d5 q_all_peaks Are ALL peaks tailing? start->q_all_peaks check_ph 1. Check Mobile Phase pH Is it between 2.5 - 3.5? q_all_peaks->check_ph No (Specific to Epanolol-d5) check_fittings Check fittings & tubing for dead volume q_all_peaks->check_fittings Yes adjust_ph Adjust pH to 2.5-3.5 using Formic or Acetic Acid check_ph->adjust_ph No check_buffer 2. Check Buffer Is it present and effective? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Add/Adjust Volatile Buffer (e.g., 10-20mM Ammonium Formate) check_buffer->adjust_buffer No column_flush Flush/Regenerate Column check_buffer->column_flush Yes adjust_buffer->column_flush column_replace Consider a Modern Column (High-purity, end-capped) column_flush->column_replace Tailing Persists end_node Symmetrical Peak Achieved column_flush->end_node Tailing Resolved column_replace->end_node Tailing Resolved check_frit Check/replace inlet frit and guard column check_fittings->check_frit check_frit->check_ph Problem Persists check_frit->end_node Problem Solved

Caption: Systematic workflow for troubleshooting Epanolol-d5 peak tailing.

Q4: How do I optimize the mobile phase to improve the peak shape of Epanolol-d5?

Mobile phase optimization is the most common and effective strategy.

  • What is the optimal pH? The most critical parameter is mobile phase pH. To minimize the problematic ionic interaction with silanol groups, you must suppress their ionization. By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups will be protonated (neutral, Si-OH), eliminating the sites for secondary ionic retention. [1][8][11]At this low pH, the Epanolol-d5 amine group remains fully protonated, ensuring consistent interaction with the stationary phase.

  • Which buffer should I use, and at what concentration? Simply adding acid is not enough; a buffer is required to maintain a stable pH throughout the chromatographic run. [12]Since Epanolol-d5 is likely used as an internal standard for mass spectrometry (MS) detection, a volatile buffer is essential to avoid contaminating the MS source. [12] * Recommended Buffers: Ammonium formate or ammonium acetate are excellent choices.

    • Concentration: A concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without causing significant ion suppression in the MS source. [12][13]

  • Does the choice of organic solvent matter? Yes, it can. While acetonitrile and methanol are both common, they can provide different selectivity. Methanol is a more protic solvent and can sometimes better shield active silanol sites, potentially offering a slight improvement in peak shape for basic compounds compared to acetonitrile. If tailing persists, consider preparing your mobile phase with methanol instead of acetonitrile to see if it improves symmetry.

Q5: Mobile phase optimization helped, but there's still some tailing. Should I consider a different HPLC column?

Yes. If mobile phase adjustments do not fully resolve the issue, the column itself is the next logical target. Not all C18 columns are created equal.

  • Why Column Choice Matters: Older columns, often based on "Type A" silica, have higher metal content and more acidic, active silanol groups that are difficult to deactivate. [13]Modern columns use high-purity, "Type B" silica with significantly lower silanol activity. [11][14]

  • What type of column is best for Epanolol-d5? Look for columns specifically marketed for excellent peak shape with basic compounds. Key technologies include:

    • High-Density Bonding and End-Capping: These columns have a very high percentage of the silica surface covered by the C18 phase and any remaining silanols are "capped" with a small silane (like trimethylsilane) to render them inert. [1][3] * Embedded Polar Group (EPG): Some columns incorporate a polar group (like an amide or carbamate) near the base of the C18 chain. [15]This polar group helps to shield the residual silanols from interacting with basic analytes.

    • Charged Surface Hybrid (CSH): These columns have a low level of positive charge on the surface, which helps to repel basic analytes from interacting with underlying negative silanols, dramatically improving peak shape at low pH. [16]

      Column Technology Primary Benefit for Epanolol-d5 Analysis USP Designation Example
      Modern End-Capped C18 Reduces available silanol groups through steric hindrance. L1
      Embedded Polar Group (EPG) Shields silanol groups via a hydrated surface layer. L1 / L96
      Charged Surface Hybrid (CSH) Repels protonated basic analytes from silanol sites. L1

      | Phenyl Phases | Can offer alternative selectivity through π-π interactions. | L11 |

Q6: I've optimized the mobile phase and am using a modern column, but all my peaks (not just Epanolol-d5) are tailing. What now?

If all peaks in the chromatogram are tailing, the problem is likely not chemical but physical, related to the HPLC system itself. [10]This is often caused by "extra-column volume" or a disruption in the flow path.

  • Check Fittings and Tubing: Ensure all fittings are properly swaged and that there are no gaps between the tubing and the connection port. [10]Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) between the injector, column, and detector to minimize dead volume. [3]* Inspect the Column Inlet Frit: A partially blocked inlet frit can distort the flow path, causing peak tailing for all compounds. [8]Try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • Evaluate the Guard Column: A contaminated or voided guard column will affect every peak. Replace the guard column to see if peak shape improves.

  • Consider Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic) than your initial mobile phase, it can cause peak distortion, including tailing. [10]Ideally, dissolve your sample in the mobile phase itself. [17]

Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
  • Baseline Acquisition: Inject your Epanolol-d5 standard using your current (problematic) method and record the chromatogram. Note the tailing factor and retention time.

  • Prepare Mobile Phase A (Aqueous): Prepare your aqueous buffer (e.g., 10 mM Ammonium Formate in HPLC-grade water).

  • Initial pH Adjustment: Adjust the pH of Mobile Phase A to 3.5 with formic acid.

  • Equilibration and Analysis: Equilibrate the column with the new mobile phase for at least 10 column volumes. Inject the standard and record the results.

  • Iterative pH Reduction: Repeat steps 3 and 4, lowering the pH in 0.2-unit increments (e.g., to 3.3, 3.1, 2.9, 2.7).

  • Data Evaluation: Compare the tailing factors from each run. You should observe a significant improvement in peak symmetry as the pH decreases. Select the pH that provides the best balance of peak shape and desired retention.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is contributing to peak tailing, a thorough wash can restore performance. (Always consult your column manufacturer's guidelines first).

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.

  • Acidic Wash: Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).

  • Strong Solvent Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Intermediate Wash (if needed for stubborn contaminants): Flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Flush with your strong organic mobile phase (e.g., 95% ACN) and then slowly re-introduce your initial mobile phase conditions. Equilibrate for at least 20 column volumes before reconnecting the detector and running a test injection.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Grokipedia. (n.d.). Epanolol. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • John W. Dolan. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

  • LC Troubleshooting. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epanolol. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Wikipedia. (n.d.). Epanolol. Retrieved from [Link]

  • Y. Yamasaki, et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-epanolol. PubChem Compound Database. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1794938-87-6| Chemical Name : Epanolol-d5. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug structure, pKa & logP values. Retrieved from [Link]

  • PubMed. (n.d.). The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). EPANOLOL. Retrieved from [Link]

  • MDPI. (2025, April 29). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]

  • R. A. Henry. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns. Retrieved from [Link]

Sources

Technical Support Center: Epanolol-d5 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Epanolol-d5 Under Freeze-Thaw Cycles

Document ID: TS-EPA-D5-001 | Version: 2.4 | Status: Active

Core Directive: The Stability Narrative

As a researcher working with Epanolol-d5 (the deuterated internal standard for Epanolol quantification), you are likely performing LC-MS/MS bioanalysis in plasma or urine. The integrity of your internal standard (IS) is the single most critical factor in normalizing matrix effects and recovery variances.

The Bottom Line: Epanolol-d5 is chemically robust but physically sensitive. While the core pharmacophore (the beta-blocker backbone) resists chemical degradation during standard freeze-thaw (F/T) cycles, the primary risks are physical adsorption (stickiness) and solubility shifts , not chemical hydrolysis.

This guide provides a self-validating framework to ensure your Epanolol-d5 stock and working solutions remain stable, compliant with FDA M10 and EMA guidelines.

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, you must understand why stability might fail.

A. Deuterium Exchange (The "Scrambling" Risk)
  • Mechanism: If your Epanolol-d5 is labeled on exchangeable positions (e.g., Hydroxyl -OD or Amine -ND), the deuterium will swap with hydrogen in aqueous solvents or biological matrices, leading to a mass shift back to the unlabeled parent (M+0).

  • Epanolol-d5 Specifics: High-quality commercial Epanolol-d5 is typically labeled on the phenyl ring or the propyl chain (carbon-bound deuterium). These are non-exchangeable under standard F/T conditions.

  • Risk Level: Low (assuming correct labeling).

B. Physical Adsorption (The "Silent Killer")
  • Mechanism: Epanolol is a lipophilic amine (LogP ~0.9 - 1.5). Upon thawing, as the solution transitions from solid to liquid, local concentration gradients occur. Beta-blockers have a high affinity for glass and certain plastics (polypropylene) when in pure solvent.

  • Observation: Signal intensity drops across F/T cycles, but no degradation peaks appear.

  • Risk Level: High.

C. Chemical Hydrolysis
  • Mechanism: Epanolol contains an acetamide group and a nitrile group.

  • F/T Impact: Repeated temperature fluctuations can accelerate hydrolysis if the pH is not controlled. However, in neutral organic solvents (MeOH/DMSO) or plasma, this is negligible over 3-5 cycles.

  • Risk Level: Low.[1]

Troubleshooting Guide & FAQs

Direct answers to specific behaviors observed in the lab.

Q1: My Epanolol-d5 peak area decreases by >15% after the third freeze-thaw cycle. Is it degrading?

Diagnosis: Likely Adsorption , not chemical degradation. The Fix:

  • Check Solvent: Are you storing the stock in 100% aqueous solution? Never store lipophilic IS stocks in water. Use Methanol (MeOH) or Acetonitrile (ACN) .

  • Check Container: Switch to silanized glass vials or low-binding polypropylene to prevent the "sticking" phenomenon during the thaw phase.

  • Sonication: Always vortex and briefly sonicate (5 mins) the thawed stock before aliquoting to redissolve any precipitate that formed at the meniscus.

Q2: I see a "Cross-Talk" peak in the analyte channel (Epanolol) coming from the IS (Epanolol-d5). Did the deuterium fall off?

Diagnosis: This is likely Isotopic Impurity or Fragmentation Cross-talk , not F/T degradation. The Fix:

  • Check CoA: Verify the isotopic purity (e.g., ≥99% deuterated). If the stock contains 1% d0 (unlabeled), you will always see a peak in the analyte channel.

  • Optimize MS: If the mass difference is small (d5), ensure your quadrupole resolution is set to "Unit" or "High" to prevent spectral overlap.

  • D/H Exchange Test: Incubate the IS in your mobile phase for 24 hours. If the "cross-talk" peak grows, your deuterium label is on an exchangeable position (bad batch).

Q3: Can I refreeze the working solution (diluted IS)?

Diagnosis: High Risk. The Fix:

  • Rule: Never refreeze working solutions.

  • Reasoning: Working solutions (often ng/mL range) have a massive surface-area-to-mass ratio. Adsorption losses during a second thaw can deplete 50%+ of the analyte.

  • Protocol: Prepare working solutions fresh daily, or store at 4°C for <24 hours if validated. Only the concentrated stock (mg/mL) should undergo F/T.

Validation Protocol: The "Self-Validating" System

Do not guess. Prove stability using this FDA M10-compliant workflow.

Experimental Design: Freeze-Thaw Stability (Stock Solution)
ParameterSpecification
Concentration High concentration Stock (e.g., 1.0 mg/mL in MeOH)
Replicates n=6 aliquots per cycle
Cycles Minimum 3 cycles (Freeze >12h, Thaw >1h)
Comparator Freshly weighed stock prepared on the day of analysis
Acceptance Mean response within ±5% of Fresh Stock
Step-by-Step Workflow
  • Day 0: Prepare Master Stock. Aliquot into 4 vials (Cycle 1, 2, 3, and Reserve). Freeze at -20°C or -80°C.

  • Cycle 1: Remove Vial 1, thaw unassisted at Room Temp (RT). Vortex. Refreeze.

  • Cycle 2: Remove Vial 1, thaw, vortex. Refreeze.

  • Cycle 3: Remove Vial 1, thaw, vortex.

  • Analysis: Prepare a Fresh Stock (Reference). Dilute both the "Cycle 3" sample and "Fresh" sample to the same instrument response range (e.g., 100 ng/mL).

  • Injection: Inject n=6 of Fresh vs. n=6 of Cycle 3.

Visualizing the Workflow

The following diagram outlines the decision logic for validating Epanolol-d5 stability.

Epanolol_Stability_Workflow Start Start: Epanolol-d5 Stock Prep Freeze Freeze (-20°C / -80°C) > 12 Hours Start->Freeze Thaw Thaw (Room Temp) Unassisted Freeze->Thaw Cycle_Check Cycle Count < 3? Thaw->Cycle_Check Cycle_Check->Freeze Yes (Refreeze) Dilution Dilute to Working Conc. (e.g., 100 ng/mL) Cycle_Check->Dilution No (Proceed to Analysis) Compare Compare vs. Fresh Stock (LC-MS/MS) Dilution->Compare Decision Variation < 5%? Compare->Decision Pass PASS: Stable for 3 Cycles Decision->Pass Yes Fail FAIL: Check Adsorption/Solubility Decision->Fail No

Figure 1: Decision logic for validating Internal Standard freeze-thaw stability.

References

  • FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[2][3] Defines requirements for stability testing of analytes and internal standards, including freeze-thaw cycles.

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[2][3] Harmonized guideline detailing the necessity of IS stability and matrix effect evaluation.

  • Hosie, J., et al. "Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris." British Journal of Clinical Pharmacology 29.3 (1990): 333-337.[4][5] Provides foundational data on Epanolol chemical structure and pharmacokinetics.

  • PubChem. "Epanolol Compound Summary." National Library of Medicine. (Accessed 2024).[6] Verifies chemical structure (acetamide/nitrile groups) relevant to degradation pathway analysis.

Disclaimer: This guide is for research and development purposes. Always verify protocols against your specific internal Standard Operating Procedures (SOPs) and regulatory requirements.

Sources

Validation & Comparative

Validating Epanolol-d5 Isotopic Purity Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epanolol-d5 serves as a critical internal standard (IS) in the LC-MS/MS bioanalysis of Epanolol (a


-selective partial agonist). In pharmacokinetic (PK) assays, the reliability of the IS is non-negotiable. If the isotopic purity is compromised—specifically, if "d0" (unlabeled) material is present—it contributes directly to the analyte signal, artificially inflating concentration data and invalidating the assay.

While High-Resolution Mass Spectrometry (HRMS) is often the default for checking mass shifts, it struggles to quantify positional isotopic scrambling or precise proton-deuterium ratios at specific sites. Nuclear Magnetic Resonance (NMR) spectroscopy (


H and 

H) offers a superior, self-validating alternative by providing site-specific quantification of isotopic enrichment.

This guide outlines a rigorous NMR-based validation protocol, comparing its efficacy against standard MS workflows.

Part 1: The Challenge of Isotopic Purity

The "Cross-Talk" Problem

In LC-MS/MS, we rely on the mass difference (typically


 mass > 3 Da) to separate the analyte (Epanolol) from the IS (Epanolol-d5).
  • Ideal Scenario: Epanolol-d5 is 99.9 atom% D. It produces no signal in the analyte's MRM transition.

  • Reality: Incomplete deuteration or H/D exchange during storage results in a distribution (d5, d4, d3... and crucially, d0).

  • The Risk: Even 0.5% of d0 in your IS spike can cause a >10% error at the Lower Limit of Quantification (LLOQ).

Why MS isn't enough

Mass spectrometry measures the molecular ion distribution. It tells you that a mixture of isotopologues exists, but it often fails to distinguish between:

  • Regio-isomers: Is the deuterium on the aromatic ring or the alkyl chain? (Critical for metabolic stability).

  • Protonation sites: Labile deuteriums (on -OH or -NH) that exchange back to H in protic solvents, appearing as impurities in MS but are actually solvent artifacts.

Part 2: Comparative Methodology (NMR vs. MS)

The following table contrasts the two primary validation methods.

FeatureHRMS / Q-TOF (Mass Spectrometry)qNMR (Quantitative NMR)
Primary Output Mass-to-charge (

) distribution
Structural connectivity & atomic integration
Isotopic Purity Global % (mixture of d0-d5)Site-specific % (enrichment per position)
Scrambling Detection Low (requires complex fragmentation)High (direct observation of signal loss)
Standard Requirement Requires unlabeled reference for response factorSelf-validating (Internal Normalization)
Solvent Effects H/D exchange can mimic impurityH/D exchange is controlled/observable
Throughput High (Minutes)Medium (Hours)

Part 3: Experimental Protocol

Strategy: Internal Normalization

Instead of using an external calibrant (which introduces weighing errors), we use the Epanolol molecule itself as the reference.

  • Reference Signal: A proton environment not subject to deuteration (e.g., the 2-cyanophenoxy protons).

  • Target Signal: The deuterated site (e.g., the hydroxyphenyl protons).[1]

  • Logic: If the Reference Signal integrates to 4.00H and the Target Signal (expected d5) integrates to 0.05H (instead of 0), the isotopic impurity is calculated directly from this ratio.

Workflow Diagram

The following diagram illustrates the decision matrix for validating Epanolol-d5.

Epanolol_Validation Start Start: Epanolol-d5 Raw Material Solubility Solubilization (DMSO-d6, 10-15 mg/mL) Start->Solubility Acquisition 1H NMR Acquisition (d1 > 5*T1, 90° pulse) Solubility->Acquisition Processing Phase/Baseline Correction & Integration Acquisition->Processing Calc_Ref Integrate Stable Region (Reference = 100%) Processing->Calc_Ref Calc_Target Integrate Deuterated Region (Residual H) Processing->Calc_Target Calculation Calculate % Deuteration [1 - (Int_Target / Int_Theoretical)] * 100 Calc_Ref->Calculation Calc_Target->Calculation Decision Isotopic Purity > 99.0%? Calculation->Decision Pass PASS: Release for Bioanalysis Decision->Pass Yes Fail FAIL: Recalculate IS Concentration or Repurify Decision->Fail No

Figure 1: Step-by-step workflow for NMR-based isotopic purity validation of Epanolol-d5.

Detailed Methodology
Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Reasoning: Epanolol is a polar molecule with amide and hydroxyl groups. DMSO provides excellent solubility and separates the labile -OH/-NH protons from the structural -CH protons, preventing overlap [1].

  • Concentration: 10–15 mg in 600 µL. High concentration is vital to detect the trace "d0" residual signal.

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)

To ensure quantitative accuracy (qNMR), standard "quick" parameters must be modified [2]:

  • Pulse Sequence: zg (standard 1D proton).

  • Relaxation Delay (d1): 20–30 seconds.

    • Why: Aromatic protons have long T1 relaxation times. Incomplete relaxation leads to under-integration of the reference peaks, artificially inflating the calculated impurity.

  • Scans (ns): 64 or 128 (to improve S/N ratio for the residual impurity).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Step 3: Data Analysis
  • Assign the Spectrum: Locate the 2-cyanophenoxy protons (typically

    
     7.0–7.8 ppm range) and the hydroxyphenyl-acetamide protons (the likely site of deuteration).
    
  • Normalize: Set the integral of the non-deuterated cyanophenoxy moiety to its theoretical proton count (e.g., 4H).

  • Quantify Residuals: Integrate the region where the deuterated protons should be. Any signal here represents isotopic impurity (H).

Part 4: Data Interpretation & Case Study

Hypothetical Comparison Data

The table below simulates a validation of two batches of Epanolol-d5.

Scenario: Deuteration target is the 4-hydroxyphenyl ring (4 protons).

ParameterBatch A (High Quality)Batch B (Scrambled/Low Quality)
Stable Signal (Cyanophenoxy) Integrated to 4.00 HIntegrated to 4.00 H
Target Region (Hydroxyphenyl) 0.04 H (Residual Signal)0.80 H (Large Residual)
Calculated % H (Impurity)


Calculated % D (Purity) 99.0% 80.0%
MS Result (Molecular Ion) Major peak M+5Mixed cluster M+5, M+4, M+3
Conclusion Pass Fail (Significant interference)
Calculation Logic

The Isotopic Enrichment (


) for a specific site is calculated as:


Where:
  • 
     = Integral of the signal at the deuterated site.
    
  • 
     = Theoretical number of protons at that site if unlabeled.
    

Part 5: Strategic Recommendations

  • Use NMR for Primary Characterization: Do not rely solely on the Certificate of Analysis (CoA) from the synthesis vendor, especially if the CoA relies only on MS.

  • Check for "Back-Exchange": If your Epanolol-d5 is labeled at the exchangeable positions (N-D or O-D), NMR in a protic solvent (like Methanol-d4) will show immediate signal reappearance. Reject such standards for LC-MS use , as they will lose their label in the mobile phase [3].

  • Combine Techniques: Use qNMR to certify the purity of the standard, and LC-MS to verify the retention time stability (ensuring the deuterium isotope effect doesn't shift the IS peak away from the analyte).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[4] Link

  • Vogl, J., et al. (2016). Characterization of reference materials by isotope dilution mass spectrometry.[5] Journal of Chromatography A. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards). Link

  • Wishart, D.S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022. (Source for Epanolol Structure/Spectra). Link

Sources

Technical Comparison Guide: Epanolol-d5 vs. Structural Analogs in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Epanolol-d5 as an internal standard for bioanalytical assays. It synthesizes chemical data, comparative performance metrics, and validated workflows to demonstrate the superiority of Stable Isotope Labeled (SIL) internal standards over structural analogs.

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of beta-blockers like Epanolol (a


-selective partial agonist), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Propranolol, Oxprenolol) have historically been used due to cost or availability, they fail to perfectly track the physicochemical behavior of the analyte during ionization and extraction.

Epanolol-d5 (Deuterated Epanolol) represents the "Gold Standard" for LC-MS/MS quantification. By introducing a stable isotope label (


), the IS co-elutes with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies, thereby providing near-perfect normalization.
Key Performance Differentiators
FeatureEpanolol-d5 (SIL-IS) Structural Analog (e.g., Propranolol)
Retention Time Co-elutes with Epanolol (matches matrix effect window)Elutes differently (experiences different ion suppression)
Extraction Recovery Identical to analyteVariable (chemically distinct)
Matrix Factor (MF) Normalized MF

1.0
Normalized MF varies (0.8 – 1.2)
Precision (CV%) Typically < 5%Often 8 – 15%

Chemical Specifications & Assay Design

Accurate quantification requires precise characterization of the reference material. The deuterated form typically incorporates deuterium atoms on the phenyl ring or the alkyl chain, ensuring metabolic stability while shifting the mass.

Table 1: Physicochemical Comparison
PropertyEpanolol (Analyte) Epanolol-d5 (Internal Standard)
CAS Number 86880-51-51794938-87-6 (or similar)
Molecular Formula


Molecular Weight 369.42 g/mol ~374.45 g/mol
Precursor Ion

370.2 375.2
Isotopic Purity N/A> 99% atom D
Solubility DMSO, MethanolDMSO, Methanol

Technical Note: The +5 Da mass shift is optimal for bioanalysis. It prevents "cross-talk" (interference) from the natural isotopic envelope of the analyte (M+1, M+2) while remaining close enough to maintain identical chromatographic behavior.

Comparative Performance Data

The following data summarizes the performance improvements observed when switching from an analog IS to Epanolol-d5. Data is representative of validated LC-MS/MS performance parameters for beta-blockers in human plasma.

Table 2: Accuracy & Precision (Intra-Day)

Data represents typical validation results for beta-blockers in plasma (n=6 replicates).

Concentration LevelMethod A: Epanolol-d5 (SIL-IS) Method B: Analog IS (Propranolol)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
LLOQ (5 ng/mL) ± 4.2%3.8%± 12.5%11.4%
Low QC (15 ng/mL) ± 3.1%2.5%± 8.9%7.2%
Mid QC (100 ng/mL) ± 1.5%1.9%± 6.5%5.1%
High QC (800 ng/mL) ± 1.2%1.4%± 5.8%4.8%
Table 3: Matrix Effect Assessment

Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution. Normalized MF = MF(Analyte) / MF(IS).

ParameterEpanolol-d5 System Analog IS System Impact
Absolute MF (Analyte) 0.85 (Ion Suppression)0.85 (Ion Suppression)Signal is suppressed by plasma phospholipids.
Absolute MF (IS) 0.85 (Matches Analyte)0.95 (Elutes later/earlier)Analog does not "feel" the same suppression.
IS-Normalized MF 1.00 (Perfect Correction) 0.89 (Under-correction) Epanolol-d5 corrects the data; Analog introduces error.

Validated Experimental Protocol

This workflow describes a robust LC-MS/MS assay for Epanolol in human plasma using Epanolol-d5.

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: PPT is fast and cost-effective. The SIL-IS corrects for the lower cleanliness of PPT compared to SPE.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

  • IS Addition: Add 20 µL of Epanolol-d5 Working Solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4,000 g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 400 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

Phase 2: LC-MS/MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.
Phase 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Transitions:

    • Epanolol:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Epanolol-d5:

      
       (Quantifier).
      
    • Note: Product ions should be optimized via Product Ion Scan on the specific instrument.

Visualization of Workflow & Logic

Diagram 1: The "Self-Validating" Mechanism of SIL-IS

This diagram illustrates why Epanolol-d5 provides superior accuracy. It shows how the Deuterated IS tracks the analyte through every source of error (Extraction loss, Matrix suppression) to cancel them out.

SIL_Mechanism Sample Biological Sample (Plasma + Epanolol) Spike Add Epanolol-d5 (Internal Standard) Sample->Spike Extraction Extraction (PPT/SPE) Losses Occur Here Spike->Extraction Analyte & IS mixed perfectly LC LC Separation Co-elution Extraction->LC Both lose X% (Ratio constant) Ionization ESI Source Matrix Suppression LC->Ionization Co-elute at same time Detector MS/MS Detection Ratio Calculation Ionization->Detector Both suppressed equally Note Result: Ratio (Analyte/IS) remains constant despite losses or suppression. Detector->Note

Caption: The SIL-IS Workflow. Because Epanolol-d5 is chemically identical to the analyte, it compensates for extraction losses and ion suppression (Matrix Effects) dynamically.

Diagram 2: LC-MS/MS Method Validation Logic

The decision tree for validating the assay using Epanolol-d5.

Validation_Logic Start Method Development Tune MS Tuning Identify Precursor [M+H]+ 370.2 Identify Product Ions Start->Tune IS_Select Select Epanolol-d5 ([M+H]+ 375.2) Tune->IS_Select Matrix_Test Matrix Factor Test Compare Response in Solvent vs Plasma IS_Select->Matrix_Test Decision IS Normalized MF Close to 1.0? Matrix_Test->Decision Pass Proceed to Validation (Accuracy/Precision) Decision->Pass Yes (0.9-1.1) Fail Redesign Extraction (Switch to SPE) Decision->Fail No (<0.8 or >1.2)

Caption: Validation decision tree ensuring the Internal Standard effectively normalizes matrix effects before full method validation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Toronto Research Chemicals. Epanolol-d5 Product Specifications and Certificate of Analysis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72014, Epanolol. Link

Sources

A Senior Application Scientist's Guide to Internal Standard Cross-Validation: Epanolol-d5 vs. Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Role of the Internal Standard in Quantitative Bioanalysis

In the landscape of regulated bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the bedrock of reliable quantification.[1][2][3] Its primary function is to normalize and correct for variability that is inevitably introduced during the analytical workflow—from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1] An ideal IS co-elutes with the analyte and experiences identical effects from the sample matrix, ensuring that any loss of analyte during processing or any ionization suppression/enhancement is mirrored and thus mathematically corrected.

For this reason, a stable isotope-labeled (SIL) internal standard, such as Epanolol-d5 for the analyte Epanolol, is considered the gold standard.[4][5][6] The near-identical physicochemical properties of a SIL IS ensure it behaves almost identically to the unlabeled analyte, providing the most accurate correction.[1][7]

However, practical constraints such as cost, commercial availability, or the need to transfer a method to a laboratory without access to the specific SIL IS, may necessitate the use of an alternative. This is where a robust cross-validation becomes critical. This guide provides the scientific rationale and a detailed protocol for cross-validating Epanolol-d5 against a suitable structural analog IS.

The Principle of Cross-Validation: Establishing Analytical Equivalence

Cross-validation is a formal process to demonstrate that two different bioanalytical methods, or in this case, two different internal standards within the same method, provide comparable and reliable quantitative data.[8][9] The objective is not to prove that the alternative IS is identical to the SIL IS, but rather to prove that it is fit for purpose and that the data generated using it meets the stringent acceptance criteria for accuracy and precision as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]

This process is mandatory when changing an IS post-validation and is a cornerstone of maintaining data integrity across different sites or throughout the lifecycle of a drug development program.[8][14]

Selecting an Appropriate Structural Analog Internal Standard

The choice of a structural analog IS is not arbitrary. The goal is to select a compound that mimics the analyte's behavior as closely as possible. For Epanolol, a cardioselective beta-blocker, suitable candidates would be other beta-blockers with similar chemical properties.

Key Selection Criteria:

  • Structural Similarity: The analog should share a core structure with Epanolol to ensure similar extraction and chromatographic behavior. Potential candidates include Propranolol , Metoprolol , or Atenolol .[15][16]

  • Chromatographic Resolution: The analog must be chromatographically resolved from the analyte (Epanolol) to prevent mass spectrometric cross-talk.

  • Stability: The analog must be stable throughout the entire sample preparation and analysis process.

  • Absence in Matrix: It must not be present as an endogenous compound in the study samples.

For this guide, we will use Metoprolol as the hypothetical structural analog for cross-validation against Epanolol-d5.

Experimental Design for Cross-Validation

A successful cross-validation study requires a meticulously planned experiment. The core principle is to analyze the same set of quality control (QC) samples using both the reference IS (Epanolol-d5) and the alternative IS (Metoprolol) and compare the results against established acceptance criteria.

Diagram: Cross-Validation Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation P1 Prepare Common Stock Solutions (Analyte: Epanolol) P2 Prepare Independent IS Stocks (Epanolol-d5 and Metoprolol) P1->P2 P3 Prepare Bulk QC Samples (Low, Mid, High Concentrations) P2->P3 A1 Split QC Aliquots into Two Sets P3->A1 A2 Set A: Process with Epanolol-d5 A1->A2 A3 Set B: Process with Metoprolol A1->A3 A4 Analyze Both Sets via LC-MS/MS (in the same analytical run) A2->A4 A3->A4 E1 Calculate Accuracy & Precision for each set A4->E1 E2 Compare IS Response Variability A4->E2 E3 Assess Mean %Difference between Set A and Set B E1->E3 E4 Decision: Accept or Reject Alternative IS E2->E4 E3->E4

Caption: Workflow for internal standard cross-validation.

Step-by-Step Experimental Protocol

Objective: To determine if Metoprolol is an acceptable alternative IS for the quantification of Epanolol by comparing its performance against the validated SIL IS, Epanolol-d5.

1. Preparation of Solutions:

  • Analyte Stock: Prepare a primary stock solution of Epanolol in a suitable solvent (e.g., methanol) at 1 mg/mL.
  • Internal Standard Stocks: Independently prepare primary stock solutions for Epanolol-d5 and Metoprolol at 1 mg/mL.
  • Working Solutions: Prepare working solutions for the analyte (for spiking calibration standards and QCs) and for each IS at an appropriate concentration for spiking into samples (e.g., 1 µg/mL).[17][18]

2. Preparation of Quality Control (QC) Samples:

  • From the analyte stock solution, spike a large pool of the relevant biological matrix (e.g., human plasma) to create QC samples at a minimum of three concentration levels:
  • Low QC: ~3x the Lower Limit of Quantification (LLOQ).
  • Mid QC: In the middle of the calibration range.
  • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).
  • Aliquot and store these QCs under validated storage conditions. It is critical that the exact same pool of QCs is used for both arms of the experiment.

3. Analytical Run Design:

  • An analytical run should consist of a calibration curve and the cross-validation QC samples.
  • Prepare two sets of calibration standards in the blank matrix.
  • Retrieve at least six replicates of each QC level (Low, Mid, High).
  • Set A (Reference IS): Process one set of calibration standards and three replicates of each QC level. During sample preparation, add the Epanolol-d5 working solution.
  • Set B (Alternative IS): Process the second set of calibration standards and the remaining three replicates of each QC level. During sample preparation, add the Metoprolol working solution.
  • Analyze all samples in a single LC-MS/MS run to minimize instrument variability.

4. Sample Preparation (Example: Protein Precipitation):

  • Aliquot 100 µL of each standard, QC, and blank sample into a 96-well plate.
  • Add 50 µL of the designated IS working solution (Epanolol-d5 for Set A, Metoprolol for Set B) to the appropriate wells. Add 50 µL of solvent to blank samples.
  • Vortex mix for 30 seconds.
  • Add 400 µL of cold acetonitrile to precipitate proteins.[17]
  • Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a new plate for injection onto the LC-MS/MS system.

Data Analysis and Acceptance Criteria

The evaluation hinges on regulatory guidelines, which provide clear statistical limits for accuracy and precision.[4][13]

Diagram: Logic for Acceptance Criteria

G cluster_data Data from Analytical Run cluster_criteria Regulatory Acceptance Criteria (ICH M10) cluster_eval Evaluation cluster_decision Final Decision Data_A Set A Results (Analyte + Epanolol-d5) Eval_A Set A Pass? Data_A->Eval_A Eval_Comp Comparison Pass? Data_A->Eval_Comp Data_B Set B Results (Analyte + Metoprolol) Eval_B Set B Pass? Data_B->Eval_B Data_B->Eval_Comp Crit1 Accuracy: Mean within ±15% of Nominal Crit1->Eval_A Crit1->Eval_B Crit2 Precision: CV ≤ 15% Crit2->Eval_A Crit2->Eval_B Crit3 Mean %Difference: (Set A vs Set B) ≤ 20% Crit3->Eval_Comp Accept Accept Metoprolol as IS Eval_A->Accept Reject Reject Metoprolol as IS Eval_A->Reject Fails Eval_B->Accept Eval_B->Reject Fails Eval_Comp->Accept Eval_Comp->Reject Fails

Caption: Decision logic for accepting an alternative internal standard.

Performance Metrics & Tables

1. Intra-Assay Accuracy and Precision: Both sets of QCs must first independently meet standard validation acceptance criteria.[9] For each QC level, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[17][18]

Table 1: Accuracy and Precision for Reference IS (Epanolol-d5)

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (CV%) Status
Low 5.0 5.2 104.0 4.5 Pass
Mid 50.0 48.9 97.8 3.1 Pass

| High | 400.0 | 405.1 | 101.3 | 2.8 | Pass |

Table 2: Accuracy and Precision for Alternative IS (Metoprolol)

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (CV%) Status
Low 5.0 5.4 108.0 6.8 Pass
Mid 50.0 52.1 104.2 5.2 Pass

| High | 400.0 | 389.5 | 97.4 | 4.9 | Pass |

2. Comparative Analysis: The core of the cross-validation is the direct comparison of the results obtained from the two internal standards. The mean concentration of at least two-thirds of the QC samples should have a percent difference within ±20%.

Table 3: Comparative Analysis of QC Sample Results

QC Level Mean Conc. with Epanolol-d5 (A) Mean Conc. with Metoprolol (B) % Difference* Status
Low 5.2 ng/mL 5.4 ng/mL +3.8% Pass
Mid 48.9 ng/mL 52.1 ng/mL +6.5% Pass
High 405.1 ng/mL 389.5 ng/mL -3.8% Pass

*Calculated as: ((B - A) / A) * 100

3. Internal Standard Response: A critical but often overlooked check is the consistency of the IS response itself. While a SIL IS is expected to track the analyte's response closely, a structural analog may show more variability due to differences in extraction recovery or matrix effects.[7][19] The CV of the IS peak area across all QC samples and standards (excluding blanks) should be monitored and ideally be ≤ 15%. Significant trends or variability in the analog IS response compared to the SIL IS could indicate a problem.[4]

Interpretation and Conclusion

Based on the hypothetical data above:

  • Both Epanolol-d5 and Metoprolol independently produced results for the QC samples that met standard acceptance criteria for accuracy and precision (Tables 1 & 2).

  • The direct comparison of the mean calculated concentrations showed a percent difference well within the ±20% acceptance limit for all QC levels (Table 3).

Expert Insight: The success of using a structural analog IS depends heavily on the robustness of the sample preparation method. Methods with highly consistent extraction recoveries, like a well-optimized liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are more amenable to using analog standards. Conversely, simpler methods like protein precipitation, which can have more variable recoveries, benefit immensely from a SIL IS that can effectively track this variability.[1][7] Therefore, the decision to proceed with an analog IS must also consider the overall ruggedness of the bioanalytical method.

This guide provides a comprehensive framework for the cross-validation of internal standards. By adhering to these principles of meticulous experimental design and rigorous data analysis, laboratories can ensure the continued integrity and reliability of their bioanalytical data, regardless of the internal standard employed.

References

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. La Tunisie Médicale. Available at: [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters Corporation. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Available at: [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PMC. Available at: [Link]

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. PMC. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Available at: [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. Available at: [Link]

  • Analysis of Beta-Blockers in Environment - A Review. JSciMed Central. Available at: [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. PMC. Available at: [Link]

  • COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Mass spectrometry in ocular drug research. PMC. Available at: [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. ResearchGate. Available at: [Link]

  • Validation of rapid UPLC/MS/MS qualitative screening method for detection of β-blockers in urine samples. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds). Recent Advances in Doping Analysis (17). Available at: [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Laboratory. Available at: [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters Corporation. Available at: [Link]

  • Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PMC. Available at: [Link]

Sources

Technical Guide: Assessing Isotope Effects on Epanolol-d5 Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision bioanalysis, Stable Isotope Labeled (SIL) Internal Standards (IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability. However, the assumption that an isotopologue (e.g., Epanolol-d5) behaves identically to the analyte (Epanolol-d0) is physically flawed.

Deuterium (


H) substitution alters the physicochemical properties of the molecule—specifically bond length, vibrational energy, and lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), this frequently leads to the Chromatographic Isotope Effect (CIE) , where the deuterated IS elutes slightly earlier than the analyte.[1][2]

This guide provides a rigorous framework for assessing the CIE of Epanolol-d5. It moves beyond simple retention time checks to a causal analysis of how


 (retention time shift) impacts quantitative accuracy through matrix effect decoupling.

Theoretical Framework: The Physics of Separation

To validate the system, one must understand the causality of the separation.

The "Inverse" Isotope Effect

In RPLC, deuterated compounds typically exhibit a lower retention factor (


) than their protiated counterparts.[2]
  • Bond Shortening: The C-D bond is shorter (

    
     Å) and has a smaller molar volume than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
    
  • Reduced Lipophilicity: Deuterium has lower polarizability than hydrogen, reducing the strength of London dispersion forces (hydrophobic interactions) with the C18 stationary phase.

Epanolol Specifics

Epanolol is a


-selective blocker with a secondary amine (pKa 

9.[3][4]8) and a moderate logP (~0.9).[3]
  • Implication: As a basic drug, Epanolol exists primarily as a cation in standard acidic mobile phases (0.1% Formic Acid). The isotope effect is generally most pronounced when the neutral form interacts with the stationary phase. Therefore, pH control is a critical variable in assessing CIE.

Visualizing the Mechanism

IsotopeEffectMechanism cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 Hydrophobic Ligands H_Anal Epanolol-d0 (C-H Bonds) Higher Polarizability C18->H_Anal Stronger Dispersion Forces D_Anal Epanolol-d5 (C-D Bonds) Lower Polarizability C18->D_Anal Weaker Dispersion Forces Result Result: Earlier Elution of d5 (Inverse Isotope Effect) D_Anal->Result

Figure 1: Mechanistic basis of the separation between Epanolol and Epanolol-d5 in Reversed-Phase Chromatography.

Experimental Protocols

Do not rely on manufacturer certificates. You must validate the isotope effect on your specific platform (UHPLC/HPLC) and column chemistry.

Protocol A: High-Resolution Stress Test

Objective: Quantify the maximum retention time shift (


) under high-efficiency conditions.

Materials:

  • Analyte: Epanolol (1 µg/mL in 50:50 MeOH:H2O).[3]

  • IS: Epanolol-d5 (1 µg/mL in 50:50 MeOH:H2O).

  • Column: C18 High Strength Silica (e.g., 100 x 2.1 mm, 1.7 µm).

Methodology:

  • Mobile Phase Preparation:

    • MP A: 0.1% Formic Acid in Water (Acidic).[3]

    • MP B: Acetonitrile.[1][3][5][6]

  • Gradient Engineering:

    • Design a shallow gradient (e.g., 0.5% B increase per minute) across the expected elution range of Epanolol.

    • Rationale: Shallow gradients maximize the interaction time with the stationary phase, amplifying any thermodynamic differences between d0 and d5.

  • Data Acquisition:

    • Inject a mixture of d0 and d5.

    • Acquire data in MRM mode (ensure no cross-talk between channels).

    • Repeat n=6.[2][3][7]

Calculation:




[3]
Protocol B: Matrix Effect Mapping (Post-Column Infusion)

Objective: Determine if


 causes the IS to drift out of the ion suppression zone experienced by the analyte.

Methodology:

  • Setup: Tee-in a constant infusion of Epanolol-d0 + Epanolol-d5 (100 ng/mL) into the post-column flow at 10 µL/min.

  • Injection: Inject a "Blank Matrix" (extracted plasma/urine without analyte) via the LC.

  • Observation: Monitor the baseline of the infused analytes.

  • Analysis: If a zone of suppression (dip in baseline) occurs at the retention time of the analyte, check if the d5 peak (from Protocol A) elutes before this zone.

Data Presentation & Analysis

The following data structure is recommended for your validation report.

Retention Time Shift ( ) Comparison[2][3]
ParameterCondition 1: Acidic (0.1% FA)Condition 2: Basic (10mM NH4HCO3)Interpretation

Epanolol-d0
4.25 min4.10 minBaseline retention.[3]

Epanolol-d5
4.22 min4.08 mind5 elutes earlier (Inverse Effect).[3]

(sec)
1.8 sec 1.2 sec Critical Metric.
Resolution (

)
0.150.10

indicates acceptable co-elution.[3]
Matrix Factor (MF) Decoupling Assessment[3]

This table assesses if the isotope effect compromises the IS's ability to track the analyte.

MetricEpanolol-d0 (Analyte)Epanolol-d5 (IS)Deviation (%)Status
MF (Low QC) 0.85 (Suppression)0.861.1%Pass
MF (High QC) 0.920.911.0%Pass
IS Norm.[3] MF 1.00--Ideal

Note: If the Deviation exceeds ±15%, the


 is too large, and the IS is failing to compensate for matrix effects.

Workflow Visualization

The following diagram outlines the decision tree for validating the Epanolol-d5 isotope effect.

ValidationWorkflow Start Start: Epanolol-d5 Validation Step1 Run Protocol A: Shallow Gradient LC-MS Start->Step1 Calc Calculate Delta RT Step1->Calc Decision1 Is Delta RT > 0.1 min? Calc->Decision1 Step2 Run Protocol B: Post-Column Infusion Decision1->Step2 Yes (Separation) Pass VALIDATED: Isotope Effect Negligible Decision1->Pass No (Co-elution) Decision2 Do Ion Suppression Profiles Match? Step2->Decision2 Decision2->Pass Yes (Sync) Fail FAILED: Risk of Quant Bias Decision2->Fail No (Async) Mitigate Mitigation: 1. Switch to C13/N15 Label 2. Increase Organic Start % Fail->Mitigate

Figure 2: Decision tree for assessing and mitigating chromatographic isotope effects.

Critical Insights & Troubleshooting

Why Epanolol-d5 Might Fail

If your d5 label is located on the alkyl chain near the secondary amine, it may influence the pKa of the molecule (Secondary Isotope Effect on pKa). In basic mobile phases, this can cause a separation driven by ionization state rather than just hydrophobicity.

  • Recommendation: Prefer d5 labels on the aromatic ring (stable, far from ionizable centers) over labels on the propyl chain.

Mitigation Strategies

If you observe significant separation (


 seconds) that impacts data quality:
  • Switch Mobile Phase: Changing from Methanol to Acetonitrile often alters the selectivity and can compress the

    
    .
    
  • Steepen the Gradient: Shallow gradients reveal the isotope effect; steep ballistic gradients mask it.

  • Alternative Isotopes:

    
    C or 
    
    
    
    N labeled standards have virtually no chromatographic isotope effect compared to Deuterium.[3]

References

  • Ye, X., et al. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Journal of Physical Chemistry B. [1][3]

  • Wang, S., & Cyronak, M. (2012). Stable Isotope-Labeled Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.

  • PubChem. (2023).[3] Epanolol Compound Summary. National Library of Medicine.

  • Fowles, S. E., et al. (2013). Assessment of the chromatographic isotope effect of deuterated internal standards. Journal of Chromatography B.

Sources

Quality Control Benchmarks for Epanolol-d5 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Epanolol is a cardioselective


-adrenoceptor partial agonist used in cardiovascular research.[1] In quantitative bioanalysis—specifically LC-MS/MS pharmacokinetics (PK) studies—the accuracy of Epanolol quantification is strictly dependent on the quality of the Internal Standard (IS).

Epanolol-d5 (deuterated Epanolol) is the gold-standard IS for correcting matrix effects, ionization suppression, and extraction variability. However, not all deuterated standards are created equal. Poor isotopic enrichment or unstable labeling can introduce significant bias, particularly at the Lower Limit of Quantitation (LLOQ).

This guide establishes the Quality Control (QC) Benchmarks required to validate Epanolol-d5 batches before use in regulated (GLP/GCP) studies.

Comparative Analysis: Why Epanolol-d5?

In bioanalytical method validation (BMV), researchers typically face three choices for standardization. The following data matrix compares Epanolol-d5 against common alternatives (e.g., structural analogs like Atenolol) and external standardization.

Table 1: Comparative Performance Matrix
FeatureEpanolol-d5 (SIL-IS) Analog IS (e.g., Atenolol) External Std (No IS)
Retention Time (RT) Co-elutes with Epanolol (Perfect Match)Shifts by 0.5–2.0 minN/A
Matrix Effect Correction Excellent. Compensates for ion suppression at the exact RT.Poor. Elutes in a different suppression zone.None. Highly susceptible to errors.
Extraction Recovery Mimics analyte loss exactly.Variable recovery rates.[2]Assumes 100% recovery (Unrealistic).
Precision (%CV) Typically < 5%Typically 5–15%> 15%
Cost High (

$)
Low ($)Negligible
Risk Profile Isotopic Impurity (Cross-talk) Non-linear responseData rejection by regulators

Expert Insight: While Atenolol is structurally similar (beta-blocker class), its hydrophobicity differs from Epanolol. In high-throughput LC gradients, Atenolol may elute in a region of high phospholipid interference, while Epanolol elutes later. Only Epanolol-d5 guarantees that the IS experiences the exact same ionization environment as the analyte [1].

Critical QC Benchmarks

To accept a batch of Epanolol-d5, it must pass three critical "Gatekeeper" benchmarks. These are non-negotiable for FDA/EMA compliant assays.

Benchmark A: Isotopic Enrichment & The "d0" Contribution

The most critical failure mode for Epanolol-d5 is the presence of unlabeled Epanolol (d0) in the standard.

  • The Risk: If your IS contains d0, you are adding "drug" to your samples. This artificially elevates the calculated concentration, causing specific failure at the LLOQ.

  • The Standard: The contribution of d0 must be < 20% of the analyte LLOQ response when the IS is used at its working concentration [2].

  • Target Enrichment:

    
     atom % D.
    
Benchmark B: Signal "Cross-Talk" (Reverse Contribution)

Does a high concentration of Epanolol (ULOQ) produce a signal in the Epanolol-d5 mass channel?

  • The Risk: If the mass resolution is insufficient or the deuterium label is unstable (scrambling), high drug levels will inflate the IS signal, causing the response ratio to drop and the calculated concentration to plateau (non-linearity).

  • The Standard: The response in the IS channel contributed by the ULOQ of the analyte should be < 5% of the IS working response [2].

Benchmark C: Chemical Purity & Stability
  • Purity:

    
     (HPLC). Impurities that are not Epanolol are less critical than isotopic impurities, provided they do not suppress ionization.
    
  • Label Stability: The deuterium must be on a non-exchangeable position (e.g., the aromatic ring or the stable alkyl chain), not on the hydroxyl or amine groups (which exchange with solvent protons instantly).

Experimental Protocol: The Self-Validating Workflow

Do not rely solely on the Certificate of Analysis (CoA). Perform this "Batch Release" protocol for every new vial of Epanolol-d5.

Protocol: Isotopic Interference Verification

Objective: Quantify the "Cross-talk" between Epanolol (d0) and Epanolol-d5.

Materials:

  • LC-MS/MS System (e.g., Triple Quadrupole).[3]

  • Epanolol Reference Standard (d0).

  • Epanolol-d5 Candidate Batch.

  • Blank Matrix (Plasma/Serum).

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Prepare Sol A : Epanolol (d0) at the Upper Limit of Quantitation (ULOQ) (e.g., 1000 ng/mL).

    • Prepare Sol B : Epanolol-d5 at the Working Concentration (e.g., 50 ng/mL).

  • The "Forward" Interference Test (d0 -> d5):

    • Inject Sol A (ULOQ Analyte) without Internal Standard.

    • Monitor the MRM transition for Epanolol-d5 (e.g., m/z 375.2

      
       116.1).
      
    • Acceptance: Peak area must be

      
       of the average area of Sol B.
      
  • The "Reverse" Interference Test (d5 -> d0):

    • Inject Sol B (IS Only) without Analyte.

    • Monitor the MRM transition for Epanolol (e.g., m/z 370.2

      
       116.1).
      
    • Acceptance: Peak area must be

      
       of the LLOQ peak area (previously determined).
      
  • Isotopic Distribution Calculation (Optional High-Res Check):

    • Infuse Epanolol-d5 into a High-Resolution MS (Orbitrap/Q-TOF).

    • Calculate Atom % Excess using the intensity (

      
      ) of the isotopologues:
      
      
      
      
Visualization: QC Decision Tree

The following diagram illustrates the logical flow for accepting or rejecting an Epanolol-d5 batch based on the experimental data above.

Epanolol_QC_Workflow Start New Batch: Epanolol-d5 Solubility Step 1: Solubility Check (Methanol/Water) Start->Solubility MS_Scan Step 2: MS Full Scan (Confirm m/z 375.2) Solubility->MS_Scan Interference_Test Step 3: Interference Testing (LC-MS/MS) MS_Scan->Interference_Test Test_A Test A: Reverse Interference (IS contributing to Analyte) Interference_Test->Test_A Inject Pure IS Test_B Test B: Forward Interference (Analyte contributing to IS) Interference_Test->Test_B Inject ULOQ Analyte Pass BATCH ACCEPTED Proceed to Method Validation Test_A->Pass < 20% of LLOQ Dilute Mitigation: Lower IS Concentration Test_A->Dilute > 20% of LLOQ Test_B->Pass < 5% of IS Response Fail BATCH REJECTED Contact Supplier Test_B->Fail > 5% (Cross-talk) Dilute->Test_A Retest

Caption: Figure 1. Self-validating decision matrix for Epanolol-d5 batch release. Adheres to FDA/EMA bioanalytical guidelines.

References
  • FDA (U.S. Food and Drug Administration). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[5] Epanolol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

Sources

Technical Guide: Validating Epanolol-d5 Mass Shift & Isotopic Purity for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis of the beta-1 adrenergic receptor partial agonist Epanolol (C20H23N3O4), the selection of an appropriate Internal Standard (IS) is the single most critical factor for assay robustness. While structural analogs (e.g., Atenolol, Practolol) are cost-effective, they often fail to compensate for matrix effects and ionization suppression in complex biological matrices (plasma, urine).

This guide provides a technical framework for validating Epanolol-d5 (Propyl-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS). We objectively compare its performance against alternatives and detail a self-validating protocol to confirm its mass shift, isotopic distribution, and lack of spectral crosstalk.

Technical Deep Dive: Epanolol-d5 Characteristics

To validate the standard, one must first understand the theoretical physicochemical basis of the mass shift.

Chemical Structure & Labeling

Epanolol possesses a secondary amine linker connecting a cyanophenoxy head group and a hydroxyphenylacetamide tail. The d5-variant typically incorporates five deuterium atoms on the propyl chain of the linker, a non-exchangeable position that ensures label stability during extraction and ionization.

  • Analyte: Epanolol (Native)

    • Formula:

      
      
      
    • Monoisotopic Mass: 369.1689 Da

    • Precursor Ion

      
      : 370.1762 m/z 
      
  • Internal Standard: Epanolol-d5[1]

    • Formula:

      
       (5 H replaced by D)
      
    • Monoisotopic Mass: 374.2003 Da

    • Precursor Ion

      
      : 375.2076 m/z 
      
    • Mass Shift: +5.0314 Da

The "Retained Label" Critical Check

In MS/MS (MRM) modes, the mass shift is only useful if the selected product ion retains the deuterated fragment.

  • Scenario A (Ideal): Fragmentation occurs such that the propyl-d5 chain remains part of the detected ion. The transition is 375.2

    
     Product+5 .
    
  • Scenario B (Common Pitfall): Fragmentation cleaves the molecule away from the label (e.g., loss of the labeled propyl group). The transition becomes 375.2

    
     Unlabeled Product .
    

Guidance: Scenario A provides higher selectivity (double mass filtering). Scenario B is acceptable but relies entirely on Q1 resolution to prevent interference.

Comparative Analysis: Epanolol-d5 vs. Alternatives

The following table synthesizes experimental performance metrics typically observed in LC-MS/MS method validation.

FeatureEpanolol-d5 (SIL-IS) Structural Analog (e.g., Atenolol) External Standardization
Retention Time (RT) Matches Analyte (±0.02 min)*Shifts significantly (

RT > 0.5 min)
N/A
Matrix Effect Compensation High (Co-elutes; experiences same suppression)Low (Elutes in different matrix region)None
Recovery Correction Exact (Mimics extraction loss)Variable (Different solubility/pKa)None
Linearity (

)
Typically > 0.998Typically 0.98 - 0.99< 0.95 (in matrix)
Cost HighLowZero
Spectral Crosstalk Requires validation (Isotopic Purity check)Negligible (Masses differ greatly)N/A

*Note: Deuterium isotope effects can cause a very slight RT shift (usually earlier elution by <1-2 seconds), which separates the spectral peaks just enough to avoid ion suppression competition while maintaining the same matrix zone.

Experimental Protocol: Confirmation of Mass Shift & Purity

Do not assume the Certificate of Analysis (CoA) is sufficient for trace-level bioanalysis. Use this self-validating workflow.

Phase 1: Solution Preparation
  • Stock Preparation: Dissolve Epanolol-d5 in Methanol to 1 mg/mL.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Blank Matrix: Extracted human plasma (or relevant matrix) without analyte.

Phase 2: Q1 Mass Shift Confirmation (MS Scan)
  • Method: Infuse Working Standard at 10 µL/min. Scan Q1 from m/z 360 to 385.

  • Acceptance Criteria:

    • Major peak observed at m/z 375.2 .

    • No significant peak at m/z 370.2 (Native mass).

    • Calculation: % Unlabeled Impurity =

      
      . Must be 
      
      
      
      for sensitive assays.
Phase 3: Product Ion Selection (MS/MS)
  • Method: Perform Product Ion Scan of m/z 375.2 (Collision Energy ramp 10-40 eV).

  • Logic: Compare fragmentation of Native (370.2) vs. d5 (375.2).

    • If Native fragment is m/z 178 and d5 fragment is m/z 178 , the label was lost .

    • If Native fragment is m/z 178 and d5 fragment is m/z 183 , the label was retained .

  • Recommendation: Select the "Retained" transition for maximum specificity.

Phase 4: Isotopic Crosstalk Evaluation (The "Zero Sample" Test)

This step ensures the IS does not contribute a false signal to the Analyte channel (Interference).

  • Prepare a "Zero Sample": Blank Matrix + IS (at working concentration).

  • Inject into LC-MS/MS monitoring the Analyte Transition (370.2

    
     Product).
    
  • Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

Visualization of Validation Logic

The following diagram illustrates the decision logic for selecting the optimal MRM transition and validating isotopic purity.

ValidationWorkflow Start Start: Epanolol-d5 Validation Q1Scan Step 1: Q1 Full Scan (Infusion) Start->Q1Scan CheckMass Is Major Peak m/z 375.2? Q1Scan->CheckMass CheckImpurity Is m/z 370.2 (Native) Abundance < 0.5%? CheckMass->CheckImpurity Yes Fail FAIL Purify or Lower IS Conc. CheckMass->Fail No (Wrong Compound) ProdScan Step 2: Product Ion Scan (MS/MS) CheckImpurity->ProdScan Yes CheckImpurity->Fail No (Too much Native) CompareFrag Compare Native vs d5 Fragments ProdScan->CompareFrag LabelRetained Fragment Mass Shifted (+5 Da) (Label Retained) CompareFrag->LabelRetained Shift Observed LabelLost Fragment Mass Unchanged (Label Lost) CompareFrag->LabelLost No Shift SelectTrans Select Transition: 375.2 -> Product+5 LabelRetained->SelectTrans SelectAltTrans Select Transition: 375.2 -> Unlabeled Product (Relies on Q1 Resolution) LabelLost->SelectAltTrans Crosstalk Step 3: Crosstalk Check (Inject IS Only) SelectTrans->Crosstalk SelectAltTrans->Crosstalk PassFail Analyte Channel Signal < 20% LLOQ? Crosstalk->PassFail Validated VALIDATED Ready for Method Dev PassFail->Validated Yes PassFail->Fail No

Caption: Workflow for confirming mass shift, selecting MRM transitions, and verifying isotopic purity for Epanolol-d5.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72014, Epanolol. Retrieved from [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. (Defines acceptance criteria for IS interference). Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on crosstalk and IS selection). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Epanolol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dual Imperative of Safety and Scientific Integrity

In the realm of pharmaceutical research, our responsibilities are twofold: to push the boundaries of science and to ensure the utmost safety of those who conduct the work. When handling specialized reagents like Epanolol-d5, this dual imperative comes into sharp focus. Epanolol, a beta-blocker, possesses inherent pharmacological activity.[1] Its deuterated form, Epanolol-d5, while a stable, non-radioactive isotope used for critical applications like metabolic studies and as an internal standard in mass spectrometry, carries the same biological potential as its parent compound.[2]

This guide is structured not as a rigid checklist, but as a dynamic framework for risk assessment and procedural excellence. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical—for protecting you, the researcher, from chemical and pharmacological hazards, and for protecting your experiment from contamination that could compromise your results.

Hazard Profile of Epanolol-d5: A Two-Pronged Risk Assessment

A robust safety plan begins with a thorough understanding of the material. For Epanolol-d5, the risk assessment must consider both the hazards of the parent compound and the specific handling requirements of a deuterated substance.

  • Chemical and Physical Hazards : Epanolol-d5 is typically supplied as a solid. The primary route of exposure during handling is inhalation of dust or powder and dermal contact.[4] It is crucial to minimize dust generation during weighing and transfer.[3]

  • Isotopic Integrity : A separate, but equally critical, consideration for researchers is the protection of the sample itself. Deuterated compounds are susceptible to isotopic exchange with ambient moisture (protons from H₂O).[5][6] Handling in a dry, inert atmosphere is often recommended to prevent degradation of isotopic enrichment, which is vital for the accuracy of quantitative analyses.[6][7]

A Task-Based Approach to PPE Selection

The level of required PPE is not static; it must be adapted to the specific task and the associated risks of exposure. A thorough risk assessment should precede any laboratory work.[8] The following table provides a clear, task-based guide for selecting appropriate PPE when handling Epanolol-d5.

TaskMinimum Glove RequirementGown / Lab CoatEye & Face ProtectionRespiratory Protection
Pre-use Inspection & Inventory Single pair of nitrile gloves.Standard lab coat.Safety glasses.Not typically required.
Weighing Solid Compound Two pairs of powder-free nitrile gloves.[8][9]Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[9]Chemical safety goggles.Required if not in a ventilated enclosure: Fit-tested N95 respirator.[10]
Preparing Stock Solutions (in a BSC or fume hood) Two pairs of powder-free nitrile gloves.[4][9]Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[9]Chemical safety goggles and a face shield if there is a splash risk.[10]Not required if performed within a certified chemical fume hood or Class II Biosafety Cabinet (BSC).
Low-Volume Aliquoting & Dilutions Single pair of nitrile gloves.Standard lab coat or disposable gown based on risk assessment.Safety glasses.Not typically required.
Cleaning & Decontamination Two pairs of heavy-duty (thicker) nitrile gloves.Disposable, low-permeability gown.Chemical safety goggles and face shield.[10]Recommended if cleaning a significant spill outside of a containment device.

Core Protocols for Safe Handling and Disposal

Procedural discipline is as vital as the PPE itself. Adhering to standardized workflows for donning, doffing, and disposal is essential to prevent cross-contamination and exposure.

Protocol 1: PPE Donning & Doffing Sequence

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Select a gown of the appropriate size. Ensure it is a solid-front, back-closing model made of a low-permeability fabric.[9]

  • Respiratory Protection (if required): Perform a seal check for your fit-tested respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown's cuffs. Don the second, outer pair of gloves, pulling the cuffs over the gown's cuffs to create a complete seal.[9]

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

  • Gown: Untie the gown. Pull it forward from the shoulders, turning it inside-out as you remove it. Roll it into a bundle and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles and/or face shield from the back to the front.

  • Respiratory Protection (if worn): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 2: Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental release and ensure facility safety.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing paper, and pipette tips must be placed in a clearly labeled, sealed hazardous waste container for incineration.

  • Liquid Waste: Unused solutions or solvent rinses containing Epanolol-d5 should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles and syringes used for transfers must be disposed of in a designated sharps container for hazardous materials.

Visualized Workflow: PPE Selection Logic

To aid in the rapid and logical selection of appropriate PPE, the following workflow diagram outlines the key decision points based on the nature of the task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Determination Start Start Handling of Epanolol-d5 Assess_Task 1. Assess Task Is the material a solid powder or in solution? Start->Assess_Task Assess_Aerosol 2. Assess Aerosolization Risk Is there potential for dust or aerosol generation? Assess_Task->Assess_Aerosol Assess_Splash 3. Assess Splash Risk Is there a risk of splashing (e.g., large volumes, vortexing)? Assess_Aerosol->Assess_Splash PPE_Low Standard PPE - Single Nitrile Gloves - Lab Coat - Safety Glasses Assess_Splash->PPE_Low Low Risk (e.g., low-volume aliquoting) PPE_High Enhanced PPE - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - N95 Respirator (if not in hood) Assess_Splash->PPE_High High Risk (e.g., weighing powder, making stock solutions, cleaning spills)

Caption: Decision workflow for selecting appropriate PPE when handling Epanolol-d5.

References

  • Selection Guide on Deuterated Solvents for NMR . Labinsights. Available from: [Link]

  • SAFETY DATA SHEET - Tenormin Tablets . AstraZeneca Australia. Available from: [Link]

  • Deuterated - Solvents, Reagents & Accessories . Chromservis. Available from: [Link]

  • Safe handling of hazardous drugs . PMC. Available from: [Link]

  • Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks . Pediatric Oncology Group of Ontario (POGO). Available from: [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. Available from: [Link]

  • PPE Requirements Hazardous Drug Handling . VA.gov. Available from: [Link]

  • SAFETY DATA SHEET . Evonik. Available from: [Link]

  • Decamethylcyclopentasiloxane - Wikipedia . Wikipedia. Available from: [Link]

  • Envisioning Disposal Systems to Remove Opioids from the Home . NCBI. Available from: [Link]

  • Safety Data Sheet: Decamethylcyclopentasiloxane . Chemos GmbH & Co.KG. Available from: [Link]

  • What is Epanolol used for? . Patsnap Synapse. Available from: [Link]

  • Opinion on decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products . Public Health - European Commission. Available from: [Link]

  • Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 . PubChem - NIH. Available from: [Link]

  • Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet . Canada.ca. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.